1,8-Diiodoanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-diiodoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQZVGDMYPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445574 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189105-78-0 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,8-Diiodoanthracene from 1,8-Dichloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,8-diiodoanthracene from the readily available starting material, 1,8-dichloroanthraquinone. This transformation is of significant interest to researchers in materials science and drug discovery, as the iodo-substituted anthracene core serves as a versatile platform for the construction of more complex molecular architectures through various cross-coupling reactions.
Introduction
This compound is a key synthetic intermediate. The presence of two iodine atoms at the sterically hindered peri-positions makes it a valuable building block for the synthesis of novel organic electronic materials, fluorescent probes, and pharmacologically active compounds. The conversion of 1,8-dichloroanthraquinone to this compound is a multi-step process that involves the reduction of the anthraquinone system and the substitution of chlorine atoms with iodine. This guide outlines the primary synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate its successful implementation in a laboratory setting. An improved three-step synthesis has been reported with an overall yield of 41%.[1]
Synthetic Pathways
Two primary synthetic routes from 1,8-dichloroanthraquinone to this compound have been identified in the literature. The choice of pathway may depend on the availability of specific reagents and the desired purity of the final product.
Route A: Reduction Followed by Iodination
This pathway involves the initial reduction of the anthraquinone to an anthrone or anthracene derivative, followed by the substitution of the chloro groups with iodo groups.
Route B: Iodination Followed by Reduction
In this alternative approach, the chloro groups of the starting anthraquinone are first exchanged for iodo groups, and the resulting 1,8-diiodoanthraquinone is then reduced to the target anthracene.
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the proposed synthetic routes.
Route A: Reduction Followed by Iodination
Step 1: Synthesis of 4,5-Dichloro-9-anthrone
The first step in this route is the reduction of 1,8-dichloroanthraquinone to 4,5-dichloro-9-anthrone. This can be achieved using tin(II) chloride in a mixture of hydrochloric acid and acetic acid.[2]
Experimental Protocol: Reduction of 1,8-Dichloroanthraquinone
-
Materials:
-
1,8-Dichloroanthraquinone
-
Granulated Tin (Sn) or Tin(II) Chloride (SnCl₂)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Benzene
-
Petroleum Ether
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, a mixture of 1,8-dichloroanthraquinone, granulated tin, and glacial acetic acid is prepared.
-
The mixture is heated to boiling.
-
Concentrated hydrochloric acid is added portion-wise to the boiling mixture over a period of two hours.
-
After the addition is complete, the reaction is monitored until all the 1,8-dichloroanthraquinone has dissolved. If undissolved starting material remains, additional tin and hydrochloric acid may be added.
-
The hot solution is filtered to remove any unreacted tin.
-
Water is added to the filtrate, and the solution is cooled to approximately 10°C to induce crystallization of the product.
-
The crystalline 4,5-dichloro-9-anthrone is collected by vacuum filtration and washed with water until the filtrate is neutral.
-
The crude product is dried. For further purification, recrystallization from a mixture of benzene and petroleum ether can be performed.
-
Step 2: Synthesis of this compound via Aromatic Finkelstein Reaction
The conversion of the dichloro-anthracene derivative to the diiodo-anthracene is accomplished through a copper-catalyzed aromatic Finkelstein reaction. Aryl chlorides are generally less reactive than their bromide or iodide counterparts in nucleophilic aromatic substitution, thus requiring a catalyst to facilitate the halogen exchange.
Experimental Protocol: Aromatic Finkelstein Reaction
-
Materials:
-
4,5-Dichloro-9-anthrone (or a subsequently derived 1,8-dichloroanthracene)
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
A suitable diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene)
-
-
Procedure:
-
To a stirred suspension of the chloro-anthracene derivative in a suitable high-boiling solvent, add sodium iodide and a catalytic amount of copper(I) iodide and a diamine ligand.
-
The reaction mixture is heated to a high temperature (e.g., 180-210°C) and maintained for an extended period (e.g., 24-48 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into a solution of sodium thiosulfate to quench any remaining iodine.
-
The crude this compound is isolated by filtration and washed with water and ethanol.
-
The product is purified by column chromatography on silica gel.
-
Route B: Iodination Followed by Reduction
Step 1: Synthesis of 1,8-Diiodoanthraquinone
This step involves a copper-catalyzed halogen exchange reaction on the starting 1,8-dichloroanthraquinone.
Experimental Protocol: Iodination of 1,8-Dichloroanthraquinone
-
Materials:
-
1,8-Dichloroanthraquinone
-
Sodium Iodide (NaI)
-
Copper(I) catalyst (e.g., Copper(I) Iodide)
-
High-boiling solvent (e.g., nitrobenzene)
-
-
Procedure:
-
A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst is suspended in a high-boiling solvent in a round-bottomed flask.
-
The mixture is heated under reflux, and the reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled.
-
The product, 1,8-diiodoanthraquinone, is isolated by filtration.
-
The crude product is purified by recrystallization.
-
Step 2: Synthesis of this compound
The final step is the reduction of the 1,8-diiodoanthraquinone to the target this compound.
Experimental Protocol: Reduction of 1,8-Diiodoanthraquinone
-
Materials:
-
1,8-Diiodoanthraquinone
-
A suitable solvent (e.g., an alcohol or a mixture of tetrahydrofuran and water)
-
Reducing agent (e.g., Sodium Borohydride, NaBH₄)
-
Strong acid (e.g., Concentrated Hydrochloric Acid, HCl)
-
-
Procedure:
-
1,8-diiodoanthraquinone is suspended in a suitable solvent.
-
A reducing agent, such as sodium borohydride, is added portion-wise at room temperature.
-
The reaction is stirred until the starting material is completely consumed, as monitored by TLC.
-
A strong acid is carefully added to quench the excess reducing agent and to facilitate the dehydration of the intermediate diol.
-
The mixture is heated to induce dehydration, leading to the formation of this compound.
-
The final product is isolated by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography and recrystallization.
-
Data Presentation
The following tables summarize the key quantitative data for the synthetic steps.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Route A | ||||||
| Reduction of 1,8-dichloroanthraquinone | 1,8-dichloroanthraquinone, Sn | HCl | Acetic acid | Boiling | 2 | ~82 |
| Aromatic Finkelstein Iodination | Dichloro-anthracene derivative, NaI | CuI, diamine ligand | DMF or Nitrobenzene | 180-210 | 24-48 | - |
| Route B | ||||||
| Iodination of 1,8-dichloroanthraquinone | 1,8-dichloroanthraquinone, NaI | Cu(I) catalyst | High-boiling solvent | Reflux | - | - |
| Reduction of 1,8-diiodoanthraquinone | 1,8-diiodoanthraquinone | NaBH₄, HCl | Alcohol or THF/water | Room temp, then heat | - | - |
| Overall (Improved 3-step synthesis) | 1,8-dichloroanthraquinone | - | - | - | - | 41 |
Note: Yields are based on literature reports and may vary depending on experimental conditions. The overall yield of 41% is for an improved three-step process.[1]
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound from 1,8-dichloroanthraquinone is a feasible multi-step process that can be achieved through at least two distinct synthetic routes. The choice between reducing the quinone first or performing the halogen exchange initially will likely depend on laboratory-specific factors, including reagent availability and purification capabilities. The provided protocols and data serve as a robust starting point for researchers aiming to synthesize this valuable chemical intermediate. Careful optimization of reaction conditions will be key to achieving high yields and purity of the final product.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,8-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,8-diiodoanthracene, a key intermediate in the synthesis of advanced organic materials. A comprehensive understanding of its solid-state packing and molecular geometry is crucial for designing novel materials with tailored photophysical and electronic properties, which can have implications in drug development and materials science.
Molecular and Crystal Structure
The crystal structure of this compound (C₁₄H₈I₂) reveals a nearly planar molecule.[1][2] The maximum deviation from the mean plane for the carbon atoms is a mere 0.032(1) Å, and for the iodine atoms, it is 0.082(2) Å.[1][2] In the crystalline state, the molecules adopt a "sandwich-herringbone" arrangement.[1] This is in contrast to its chlorinated counterpart, 1,8-dichloroanthracene, which exhibits a columnar π-stacking arrangement, highlighting the significant influence of the halogen substituent on the crystal packing.[1] Such halogen-dependent packing modulations are also observed in other halogenated aromatic compounds.[1][2]
The crystallographic data was obtained from a single-crystal X-ray diffraction study conducted at a temperature of 100 K.[1] The refinement of the crystal structure resulted in a final R-factor of 0.014, indicating a high degree of accuracy in the determined structure.[1]
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₈I₂ |
| Molecular Weight | 430.00 g/mol [2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.1167 (11) Å[2] |
| b | 10.8680 (11) Å[2] |
| c | 11.3930 (12) Å[2] |
| α | 90° |
| β | 101.829 (1)°[2] |
| γ | 90° |
| Volume | 1226.0 (2) ų[2] |
| Z | 4[2] |
| Temperature | 100 K[1] |
| Radiation | Mo Kα |
| R-factor | 0.014[1] |
| wR-factor | 0.038[1] |
Experimental Protocols
Synthesis of this compound
An improved and efficient synthesis of this compound has been reported starting from 1,8-dichloroanthraquinone.[3] The overall yield for this three-step synthesis is noted to be significantly higher than previously described methods.[3]
Step 1: Iodination of 1,8-dichloroanthraquinone [3]
-
A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst is prepared in a high-boiling point solvent.
-
The reaction mixture is heated under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled.
-
The product, 1,8-diiodoanthraquinone, is isolated by filtration.
-
The crude product is purified by recrystallization.
Step 2: Reduction of 1,8-diiodoanthraquinone [3]
-
1,8-diiodoanthraquinone is suspended in a suitable solvent, such as an alcohol.
-
A reducing agent, for example, sodium borohydride, is added portion-wise at room temperature.[3]
Step 3: Dehydration and Final Product Formation [3]
-
After the reduction is complete, the intermediate is treated with a strong acid (e.g., concentrated HCl).
-
The mixture is heated to induce dehydration, leading to the formation of this compound.
-
The final product is purified by column chromatography and recrystallization.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines a general procedure for single-crystal X-ray diffraction analysis, consistent with the data reported for this compound.
1. Crystal Selection and Mounting:
-
A suitable single crystal of this compound is selected under a microscope.
-
The crystal is mounted on a goniometer head.
2. Data Collection:
-
The mounted crystal is placed on the X-ray diffractometer.
-
The crystal is cooled to the desired temperature (e.g., 100 K) using a cryosystem to minimize thermal vibrations.[1]
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα), collects a series of diffraction images as the crystal is rotated.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the diffraction spots are integrated.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.
-
The quality of the final refined structure is assessed by metrics such as the R-factor.[1]
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and crystal structure analysis processes.
Caption: Synthetic pathway for this compound.
Caption: Workflow for crystal structure analysis.
References
An In-depth Technical Guide to the Photophysical Properties of 1,8-Diiodoanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene and its derivatives have long been a subject of intense scientific scrutiny owing to their fascinating photophysical properties and their wide-ranging applications in materials science, organic electronics, and biomedical research. The introduction of heavy atoms, such as iodine, into the anthracene scaffold at the 1 and 8 positions dramatically influences its electronic structure and excited-state dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of 1,8-diiodoanthracene derivatives, with a focus on quantitative data, experimental methodologies, and the underlying photophysical processes. Understanding these properties is crucial for the rational design of novel materials and probes for various scientific and therapeutic applications.
Core Photophysical Properties
The photophysical behavior of this compound derivatives is governed by the interplay between the π-conjugated anthracene core and the heavy iodine atoms. The primary processes of interest are light absorption, fluorescence emission, and non-radiative decay pathways, including intersystem crossing to the triplet state.
Data Presentation
A systematic collection of quantitative photophysical data for this compound and its derivatives is essential for comparative analysis and for predicting the behavior of new compounds. The following tables summarize key photophysical parameters for select derivatives. Note: Data for a comprehensive series of this compound derivatives is not extensively available in the public domain. The following represents a compilation of available data and typical values for related compounds to illustrate the expected trends.
Table 1: Absorption and Emission Properties of Anthracene and a Representative 1,8-Disubstituted Derivative
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) |
| Anthracene | Cyclohexane | 356 | 9,700 | 397 |
| 1,8-Bis(phenylethynyl)anthracene | - | - | - | - |
Table 2: Fluorescence Quantum Yields and Lifetimes
| Compound | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F) (ns) |
| Anthracene | Cyclohexane | 0.36 | - |
| This compound | - | Expected to be low | Expected to be short |
The heavy-atom effect of iodine in this compound is expected to significantly quench fluorescence, leading to a low quantum yield and a short fluorescence lifetime due to enhanced intersystem crossing.
The Heavy-Atom Effect
A key feature influencing the photophysical properties of this compound derivatives is the internal heavy-atom effect. The presence of iodine atoms enhances spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).
This process has two major consequences:
-
Fluorescence Quenching: The increased rate of intersystem crossing provides an efficient non-radiative decay pathway from the S₁ state, competing with fluorescence. This leads to a significant reduction in the fluorescence quantum yield.
-
Enhanced Triplet State Population: The efficient ISC leads to a higher population of the triplet state. This property is particularly interesting for applications such as photodynamic therapy and triplet-triplet annihilation upconversion.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount. The following sections detail the standard experimental methodologies for characterizing this compound derivatives.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Sample Preparation: Solutions of the this compound derivative are prepared in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at various concentrations in quartz cuvettes with a defined path length (typically 1 cm). An identical cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorbance of each solution is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration at a specific wavelength.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra and the fluorescence quantum yield (Φ_F).
Methodology:
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Dilute solutions of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene) are prepared. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.
-
Measurement:
-
The emission spectrum is recorded by exciting the sample at a fixed wavelength (typically λ_abs) and scanning the emission monochromator.
-
The excitation spectrum is recorded by scanning the excitation monochromator while monitoring the emission at a fixed wavelength (typically λ_em).
-
-
Quantum Yield Determination (Relative Method): The fluorescence quantum yield of the sample (Φ_s) is calculated relative to a standard (Φ_r) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_F) of the excited state.
Methodology:
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This setup includes a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Principle: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are measured relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the decay of the fluorescence intensity over time.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).
Visualizations
Synthesis Workflow for this compound
The synthesis of this compound is a multi-step process that is crucial for obtaining the starting material for further derivatization.
Caption: A simplified workflow for the synthesis of this compound.
Photophysical Processes in this compound Derivatives
The Jablonski diagram illustrates the key photophysical pathways following photoexcitation. The heavy-atom effect significantly influences the rates of intersystem crossing.
Caption: Jablonski diagram illustrating the photophysical pathways in this compound derivatives.
Conclusion
The photophysical properties of this compound derivatives are dominated by the heavy-atom effect, which leads to significant fluorescence quenching and efficient population of the triplet state. These characteristics make them intriguing candidates for applications where triplet-state sensitization is desirable. However, the limited availability of comprehensive photophysical data for a wide range of these derivatives highlights the need for further systematic studies. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will undoubtedly pave the way for the development of novel and highly functional materials based on the this compound scaffold.
solubility of 1,8-diiodoanthracene in common organic solvents
Core Principles
The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds are more soluble in polar solvents. Anthracene, the parent structure of 1,8-diiodoanthracene, is a nonpolar polycyclic aromatic hydrocarbon. The introduction of two iodine atoms at the 1 and 8 positions increases the molecule's molecular weight and polarizability, which will influence its solubility characteristics. While the carbon-iodine bond has some polarity, the overall molecule is expected to remain largely nonpolar.
Estimated Solubility of this compound
Based on the solubility of anthracene and the expected influence of the di-iodo substitution, the following table provides an estimation of the solubility of this compound in common organic solvents. It is anticipated that its solubility will be generally lower than that of anthracene due to its higher molecular weight and potentially stronger crystal lattice energy.
| Solvent | Solvent Type | Estimated Solubility of this compound | Rationale / Comparison with Anthracene |
| Toluene | Aromatic | Likely Soluble | Anthracene is soluble in toluene. The aromatic nature of toluene will facilitate dissolution. |
| Chloroform | Halogenated | Likely Soluble | Anthracene is soluble in chloroform. The polarizability of both solute and solvent should lead to good interaction. |
| Dichloromethane | Halogenated | Likely Soluble | Similar to chloroform, dichloromethane is a good solvent for many organic solids. |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble | THF is a polar aprotic solvent that can dissolve a wide range of compounds. |
| Acetone | Ketone | Sparingly Soluble to Moderately Soluble | Anthracene is slightly soluble in acetone. The polarity of acetone may not be ideal for the nonpolar this compound. |
| Hexane | Aliphatic | Sparingly Soluble | Anthracene has low solubility in hexane. The ordered structure of the solid may be difficult to break down by the nonpolar hexane. |
| Ethanol | Alcohol | Sparingly Soluble | Anthracene is sparingly soluble in ethanol. The hydrogen bonding in ethanol makes it a less suitable solvent for nonpolar compounds. |
| Methanol | Alcohol | Very Sparingly Soluble | Anthracene has very low solubility in methanol. |
| Water | Aqueous | Insoluble | As a nonpolar organic molecule, it is expected to be virtually insoluble in water. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the saturation shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Micropipettes
-
Volumetric flasks
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (PTFE, 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that saturation is reached.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer with a controlled temperature bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The solution should have a constant concentration over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.
-
Immediately transfer the collected supernatant to a volumetric flask of appropriate size.
-
-
Quantification:
-
Dilute the sample in the volumetric flask to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a suitable analytical method. UV-Vis spectrophotometry is often suitable for aromatic compounds, provided a calibration curve is established. HPLC is a more specific and sensitive method.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are often flammable and can be toxic.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Spectroscopic Elucidation of 1,8-Diiodoanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,8-diiodoanthracene. Due to the limited availability of specific experimental spectra for this compound in publicly accessible literature, this document serves as a predictive guide and a framework for the acquisition and interpretation of NMR data. It includes predicted chemical shifts and coupling constants, detailed experimental protocols for NMR analysis, and a workflow for the spectroscopic characterization of novel anthracene derivatives. This guide is intended to support researchers in the synthesis, identification, and structural elucidation of this compound and related compounds.
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon with potential applications in materials science and as a synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural confirmation of such organic molecules. This guide outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound based on the known properties of the anthracene core and the influence of iodine substituents.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of the parent anthracene molecule and the known effects of iodine substitution on aromatic systems. The presence of the two iodine atoms at the C1 and C8 positions is expected to deshield the adjacent protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-7 | 7.8 - 8.1 | Doublet of Doublets | J ≈ 7.0, 1.5 |
| H-3, H-6 | 7.3 - 7.6 | Triplet | J ≈ 7.5 |
| H-4, H-5 | 8.0 - 8.3 | Doublet | J ≈ 8.0 |
| H-9 | 8.5 - 8.8 | Singlet | - |
| H-10 | 8.8 - 9.1 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1, C-8 | 95 - 105 |
| C-2, C-7 | 128 - 132 |
| C-3, C-6 | 125 - 129 |
| C-4, C-5 | 130 - 134 |
| C-4a, C-9a | 132 - 136 |
| C-8a, C-10a | 131 - 135 |
| C-9 | 127 - 131 |
| C-10 | 124 - 128 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
An established method for the synthesis of this compound involves a multi-step process starting from 1,8-dichloroanthraquinone.[1]
Step 1: Iodination of 1,8-dichloroanthraquinone A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst in a high-boiling point solvent is heated under reflux. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting 1,8-diiodoanthraquinone is isolated by filtration and can be purified by recrystallization.[1]
Step 2: Reduction of 1,8-diiodoanthraquinone The 1,8-diiodoanthraquinone is suspended in a suitable solvent, such as an alcohol. A reducing agent, for example, sodium borohydride, is added in portions at room temperature.[1]
Step 3: Dehydration Following the reduction, the intermediate product is treated with a strong acid, such as concentrated HCl, and heated to induce dehydration, leading to the formation of this compound. The final product can be purified by column chromatography and recrystallization.[1]
NMR Spectroscopic Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimal interference with the analyte's signals.
-
Transfer the solution into a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds to ensure good resolution.
-
Spectral Width: A spectral width of 12-15 ppm is generally adequate for aromatic compounds.
-
-
Processing:
-
Perform Fourier transformation of the Free Induction Decay (FID).
-
Apply phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy:
-
Instrument: The same spectrometer used for ¹H NMR can be utilized.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
-
Processing:
-
Similar processing steps as for ¹H NMR (Fourier transformation, phase and baseline correction, and referencing).
-
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to the final analysis of its NMR data.
Caption: Workflow for the synthesis and NMR analysis of this compound.
Conclusion
References
An In-depth Technical Guide to the Photophysical Characterization of 1,8-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene and its derivatives are a well-studied class of compounds known for their characteristic UV-Vis absorption and strong fluorescence.[1] The electronic properties of the anthracene core are sensitive to substitution, which can alter the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. The presence of heavy atoms like iodine is known to promote intersystem crossing from the singlet excited state to the triplet state, which can lead to phosphorescence and a decrease in fluorescence quantum yield. A study of 1,8-diiodoanthracene's photophysical properties is crucial for understanding these effects and evaluating its potential in applications such as organic light-emitting diodes (OLEDs), sensors, and as a building block for larger conjugated systems.
Synthesis of this compound
An improved synthesis of this compound has been reported starting from 1,8-dichloroanthraquinone in a three-step process with an overall yield of 41%.[2] The key steps involve the iodination of 1,8-dichloroanthraquinone, followed by reduction to the corresponding anthrone, and subsequent reduction to yield this compound.[3]
Expected Photophysical Properties
Based on the parent anthracene molecule and general knowledge of halogenated aromatic compounds, the following photophysical characteristics are anticipated for this compound:
-
UV-Vis Absorption: Anthracene exhibits a characteristic structured absorption spectrum in the UV region, typically between 300-400 nm, arising from π-π* transitions.[4] The introduction of iodo-substituents may cause a bathochromic (red) shift in the absorption bands. One source suggests that this compound undergoes changes upon UV irradiation at wavelengths between 210 nm and 400 nm, with a peak around 240 nm.[5]
-
Fluorescence Emission: Anthracene is known for its strong blue fluorescence. The emission spectrum is often a mirror image of the absorption spectrum. However, the heavy-atom effect of iodine is expected to enhance spin-orbit coupling, which facilitates intersystem crossing to the triplet state. This would likely lead to a significant quenching of the fluorescence and a lower fluorescence quantum yield compared to unsubstituted anthracene.
Data Presentation
The following tables are structured for the clear presentation of quantitative data upon experimental determination.
Table 1: UV-Vis Absorption Properties of this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| e.g., Cyclohexane | Data to be determined | Data to be determined |
| e.g., Dichloromethane | Data to be determined | Data to be determined |
| e.g., Acetonitrile | Data to be determined | Data to be determined |
Table 2: Fluorescence Emission Properties of this compound
| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| e.g., Cyclohexane | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., Dichloromethane | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., Acetonitrile | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques to characterize this compound are provided below.
5.1. UV-Visible (UV-Vis) Absorption Spectroscopy
-
Objective: To determine the electronic absorption properties of the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.[6]
-
Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[6]
-
5.2. Fluorescence Spectroscopy
-
Objective: To investigate the photoluminescent properties of the molecule.
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).[6]
-
Transfer the solution to a quartz fluorescence cuvette.
-
Set the excitation wavelength (typically at the λmax determined by UV-Vis spectroscopy) and record the emission spectrum over a suitable wavelength range.[6]
-
To determine the fluorescence quantum yield (Φ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.[6]
-
Experimental Workflow
The following diagram illustrates the logical workflow for the photophysical characterization of this compound.
Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.
References
Theoretical Calculations of 1,8-Diiodoanthracene Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical approaches to determining the molecular structure of 1,8-diiodoanthracene. Due to the limited availability of published theoretical calculations for this specific molecule, this document focuses on established computational protocols, benchmarked against experimental X-ray crystallography data. This guide serves as a comprehensive resource for researchers aiming to model this compound and similar halogenated polycyclic aromatic hydrocarbons.
Introduction
This compound is a halogenated aromatic compound with applications as a versatile building block in the synthesis of advanced organic materials.[1] Understanding its precise molecular geometry is crucial for predicting its chemical reactivity, photophysical properties, and potential applications in materials science and drug development. While experimental techniques like X-ray crystallography provide highly accurate solid-state structural data, theoretical calculations offer a powerful complementary tool to understand the molecule's intrinsic properties in the gas phase and to predict its behavior in various chemical environments.
This guide outlines the prevalent quantum chemical methods, primarily Density Functional Theory (DFT), for the geometry optimization of this compound and presents the available experimental data for validation.
Experimental Benchmark: X-ray Crystallography Data
The most reliable experimental data for the molecular structure of this compound comes from single-crystal X-ray diffraction studies. A notable study by Nakanishi et al. provides a detailed crystallographic analysis of the compound. The molecule is reported to be nearly planar, with slight deviations of the iodine atoms from the mean plane of the carbon framework.[2][3] The key experimental bond lengths and angles from this study are summarized in the table below and serve as a crucial benchmark for the validation of theoretical calculations.
Table 1: Experimental and Theoretical Molecular Geometry of this compound
| Parameter | Bond/Angle | Experimental (X-ray) Bond Length (Å) / Angle (°)[2][3] | Theoretical (DFT) - Hypothetical |
| Bond Lengths | C1-I1 | 2.115 | To be calculated |
| C8-I2 | 2.118 | To be calculated | |
| C1-C2 | 1.373 | To be calculated | |
| C2-C3 | 1.411 | To be calculated | |
| C3-C4 | 1.371 | To be calculated | |
| C4-C12 | 1.424 | To be calculated | |
| C11-C12 | 1.442 | To be calculated | |
| C9-C11 | 1.411 | To be calculated | |
| C1-C11 | 1.428 | To be calculated | |
| Bond Angles | I1-C1-C2 | 118.8 | To be calculated |
| I1-C1-C11 | 121.5 | To be calculated | |
| I2-C8-C7 | 118.7 | To be calculated | |
| I2-C8-C13 | 121.6 | To be calculated | |
| Dihedral Angles | I1-C1-C11-C9 | -178.9 | To be calculated |
| I2-C8-C13-C14 | 179.2 | To be calculated |
Note: The theoretical data columns are left blank as a template for researchers to populate with their own computational results.
Theoretical Calculation Protocols
The following section details the recommended computational methodology for determining the optimized molecular geometry of this compound. These protocols are based on methods proven effective for similar aromatic systems.[4][5][6]
Density Functional Theory (DFT)
DFT is a widely used and robust method for calculating the electronic structure of molecules. For this compound, a geometry optimization should be performed to find the lowest energy conformation.
Protocol for DFT Geometry Optimization:
-
Initial Structure Input: The starting molecular geometry can be constructed using standard molecular modeling software. The experimental X-ray coordinates provide an excellent starting point.
-
Selection of Functional: A suitable density functional is critical for accurate calculations. For molecules containing heavy atoms like iodine and involving dispersion forces, the following functionals are recommended:
-
B3LYP: A popular hybrid functional that often yields reliable geometries.
-
M06-2X: A hybrid meta-GGA functional that performs well for non-covalent interactions.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, suitable for systems with potential steric hindrance.
-
-
Basis Set Selection: An appropriate basis set is crucial, especially for the heavy iodine atoms.
-
For carbon and hydrogen, a Pople-style basis set such as 6-311+G(d,p) is a good choice.
-
For iodine, a basis set that includes effective core potentials (ECPs) is recommended to account for relativistic effects. The LanL2DZ or def2-TZVP basis sets are suitable options.
-
-
Software: Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and Q-Chem.
-
Calculation Type: Perform a geometry optimization (Opt) calculation followed by a frequency calculation (Freq) to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Output Analysis: The final output will provide the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated and compared with the experimental data.
Hartree-Fock (HF) Theory
While generally less accurate than DFT due to its neglect of electron correlation, Hartree-Fock theory can also be used for geometry optimization. It can be a useful starting point or for comparative purposes. The protocol is similar to that of DFT, with the primary difference being the level of theory selected in the software.
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of the theoretical calculation process.
Caption: Workflow for theoretical geometry optimization of this compound.
Caption: Logical relationship in a geometry optimization calculation cycle.
Conclusion
This guide provides a framework for the theoretical investigation of the molecular structure of this compound. By employing the detailed DFT protocols and validating the results against the provided experimental X-ray data, researchers can obtain a reliable and accurate in-silico model of the molecule. Such a model is invaluable for further studies into its electronic properties, reactivity, and potential as a functional organic material. The provided workflows and data tables serve as a practical resource for initiating and evaluating these computational studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Geometry at Hartree-Fock level Using the Generalized Simulated Annealing [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 189105-78-0 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1,8-Diiodoanthracene (CAS 189105-78-0)
This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthetic applications of 1,8-Diiodoanthracene, a key intermediate for researchers and professionals in materials science and drug development.
Core Properties and Safety Data
This compound is a disubstituted anthracene derivative valued for its utility as a building block in organic synthesis.[1] The two iodine atoms at the 1 and 8 positions serve as reactive sites for cross-coupling reactions, enabling the construction of complex, three-dimensional π-conjugated architectures.[1]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 189105-78-0 | |
| Molecular Formula | C₁₄H₈I₂ | |
| Molecular Weight | 430.03 g/mol | |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Physical State | Solid (at 20°C) | |
| Purity (by GC) | >98.0% | |
| Melting Point | 199.0 to 203.0 °C |
Safety and Handling
Detailed toxicological data for this compound is limited. However, due to its chemical nature as a polycyclic aromatic hydrocarbon derivative, caution is advised. The safety information for the parent compound, anthracene, provides general guidance.
| Safety Parameter | Information | Reference |
| Storage | Frozen (<0°C), under an inert gas. | |
| Conditions to Avoid | Light, air, and heat sensitive. | |
| General Handling | Avoid breathing dust. Use in a well-ventilated area. Wash skin thoroughly after handling. | [2] |
| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection. | [2] |
| Hazards of Parent Compound (Anthracene) | Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects. | [2] |
Note: The toxicological properties of this compound have not been thoroughly investigated. Researchers should handle this compound with appropriate care, assuming it may have hazards similar to or greater than related aromatic iodine compounds and polycyclic aromatic hydrocarbons.
Experimental Protocols and Synthetic Applications
This compound is a versatile precursor, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex organic materials.
Synthesis of this compound
An efficient synthesis of this compound starts from the commercially available 1,8-dichloroanthraquinone.[3][4] The process involves two main steps: iodination followed by reduction.[3]
Step 1: Iodination of 1,8-dichloroanthraquinone
-
A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst is prepared in a high-boiling point solvent.[3]
-
The reaction mixture is heated under reflux.[3]
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).[3]
-
Upon completion, the mixture is cooled, and the resulting 1,8-diiodoanthraquinone is isolated by filtration and purified by recrystallization.[3]
Step 2: Reduction of 1,8-diiodoanthraquinone
-
1,8-diiodoanthraquinone is suspended in a suitable solvent, such as an alcohol.[3]
-
A reducing agent, for example, sodium borohydride, is added portion-wise at room temperature.[3]
-
After the reduction is complete, the intermediate is treated with a strong acid (e.g., concentrated HCl) and heated to induce dehydration, leading to the formation of this compound.[3]
-
The final product is purified by column chromatography and recrystallization.[3]
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to create 1,8-diaryl anthracenes.[5] These products are of interest in the development of materials for organic light-emitting diodes (OLEDs).[5]
General Protocol:
-
To a reaction vessel, add this compound, an arylboronic acid (2.5 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).[6]
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon).[6]
-
A degassed solvent (e.g., toluene/water mixture) is added.[6]
-
The reaction mixture is heated (typically 80-110 °C) and stirred vigorously.[6]
-
Reaction progress is monitored by TLC or GC-MS.[6]
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.[6]
-
The organic layers are combined, washed, dried, and the solvent is removed.[6]
-
The crude product is purified by column chromatography.[6]
This guide provides a foundational understanding of this compound for research and development purposes. Due to the limited specific safety data, all handling and experimental procedures should be conducted with appropriate engineering controls and personal protective equipment.
References
An In-depth Technical Guide to the Reactivity of the 1 and 8 Positions of Anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical reactivity of the 1 and 8 positions of the anthracene scaffold. While anthracene is well-known for its reactivity at the central 9 and 10 positions, functionalization at the terminal rings, particularly at the sterically hindered 1 and 8 peri-positions, presents unique challenges and opportunities. Understanding the underlying principles governing this reactivity is crucial for the rational design of novel anthracene-based molecules for applications in materials science, organic electronics, and medicinal chemistry.
Core Principles: Electronic and Steric Control of Reactivity
The regioselectivity of reactions involving anthracene is a delicate interplay between electronic and steric factors. For most reactions, particularly electrophilic aromatic substitution (EAS) and cycloadditions, the 9 and 10 positions of the central ring are overwhelmingly favored.
Electronic Factors: Electrophilic attack on anthracene proceeds via a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. The stability of this intermediate dictates the preferred position of attack.
-
Attack at C-9: When an electrophile attacks the C-9 position, the positive charge is delocalized across the ring system while leaving two intact benzene rings. The resonance energy of two separate benzene rings (approximately 72 kcal/mol) provides significant stabilization.[1][2]
-
Attack at C-1: Attack at the C-1 position disrupts the aromaticity of a terminal ring, leaving an intact naphthalene-like system. The resonance energy of naphthalene is approximately 61 kcal/mol, which is significantly less than that of two benzene rings.[1][2]
-
Attack at C-2: Attack at the C-2 position also results in a naphthalene-like intermediate, but the resonance stabilization is even less effective than for C-1 attack, as fewer resonance structures retain the aromaticity of the unsubstituted ring.[3]
This electronic preference means that the reactivity of anthracene towards electrophiles follows the general trend: 9,10 > 1,8 > 2,7.[3][4]
Steric Factors: The 1, 4, 5, and 8 positions are known as peri-positions. The 1 and 8 positions are subject to significant steric hindrance from the hydrogen atoms on the adjacent rings. This steric crowding, known as peri-interaction, can impede the approach of reagents, raising the activation energy for substitution at these sites.[5][6] This effect becomes particularly pronounced with larger substituents or bulky attacking reagents.
Quantitative Reactivity Data
While the qualitative order of reactivity is well-established, quantitative data provides a more precise comparison. Studies on the acid-catalyzed protiodetritiation of tritiated anthracene offer a direct measure of the relative rates of electrophilic substitution at different positions.
| Position | Partial Rate Factor (k/kbenzene) | Corresponding σ+ Value |
| 9 | 1.27 x 107 | -0.81 |
| 1 | 7,900 | -0.445 |
| 2 | 1,135 | -0.35 |
| Table 1: Partial rate factors for the protiodetritiation of anthracene in anhydrous trifluoroacetic acid. This data provides a quantitative measure of the relative reactivity of each position towards electrophilic attack.[4] |
The data clearly illustrates the immense reactivity of the 9-position compared to the terminal ring positions. It also confirms that the 1-position is significantly more reactive than the 2-position.[4]
Strategies for Functionalization at the 1 and 8 Positions
Direct selective functionalization of the 1 and 8 positions of unsubstituted anthracene is challenging due to the overwhelming preference for the 9 and 10 positions. Therefore, indirect, multi-step strategies are typically employed. The most common approach involves the use of the central ring as a protecting group.
The workflow involves three key stages:
-
Protection: The highly reactive 9 and 10 positions are passivated, typically through oxidation to form anthraquinone or via a reversible Diels-Alder cycloaddition.[7][8]
-
Functionalization: Standard aromatic substitution reactions (e.g., nitration, halogenation) are performed on the protected anthracene. With the central ring deactivated, these substitutions are directed to the terminal rings.
-
Deprotection: The protecting group is removed to restore the anthracene core, now bearing substituents at the desired terminal positions.
Key Experimental Protocols
The following protocols provide detailed methodologies for key transformations relevant to understanding and manipulating anthracene reactivity.
Protocol 1: Protection via Diels-Alder Reaction at the 9,10-Positions
This reaction demonstrates the preferential reactivity of the 9,10-positions and can be used as a reversible protection strategy.
-
Reaction: Anthracene + Maleic Anhydride → 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride
-
Reagents & Equipment:
-
Anthracene (0.80 g, 4.5 mmol)
-
Maleic Anhydride (0.40 g, 4.1 mmol)
-
Xylene (10 mL)
-
25-mL round-bottomed flask, reflux condenser, heating mantle, boiling chips.
-
-
Procedure:
-
Place anthracene, maleic anhydride, and boiling chips into the flame-dried 25-mL round-bottomed flask.
-
In a fume hood, add 10 mL of xylene to the flask and immediately attach a reflux condenser.
-
Heat the mixture to a steady reflux (approx. 185-200 °C) using a heating mantle.
-
Maintain reflux for 45 minutes. During this time, the product may begin to crystallize.
-
After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold xylene to remove any unreacted starting materials.
-
The product can be purified further by recrystallization from acetone.[9][10] The retro-Diels-Alder reaction can be performed by heating the adduct to regenerate the anthracene core.
-
Protocol 2: Synthesis of 1,8-Diaryl Anthracene via the Anthraquinone Route
This protocol exemplifies the protection-functionalization-deprotection strategy starting from a commercially available substituted anthraquinone.[8][11]
-
Reaction: 1,8-Dichloroanthraquinone → 1,8-Dichloroanthracene → 1,8-Diaryl Anthracene
-
Part A: Reduction of 1,8-Dichloroanthraquinone
-
Reagents & Equipment:
-
1,8-Dichloroanthraquinone (1.0 g, 3.6 mmol)
-
Zinc dust (2.35 g, 36 mmol)
-
25% Aqueous Ammonia solution
-
Reaction flask, reflux condenser, heating mantle.
-
-
Procedure:
-
Suspend 1,8-dichloroanthraquinone in aqueous ammonia in a reaction flask.
-
Add zinc dust to the suspension.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter to remove excess zinc, and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 1,8-dichloroanthracene.
-
-
-
Part B: Suzuki-Miyaura Coupling for Arylation
-
Reagents & Equipment:
-
1,8-Dichloroanthracene (from Part A) (0.5 g, 2.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (4.4 mmol, 2.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
Aqueous Na2CO3 (2 M)
-
Toluene/Ethanol solvent mixture
-
Schlenk flask, reflux condenser, nitrogen/argon atmosphere.
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1,8-dichloroanthracene, the arylboronic acid, and the palladium catalyst.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na2CO3 solution.
-
Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,8-diaryl anthracene.
-
-
Conclusion
While the 9 and 10 positions of anthracene are the primary sites of reactivity due to electronic stabilization, the 1 and 8 positions are viable targets for functionalization through strategic synthetic design. The dominant challenge at these peri-positions is steric hindrance, which can be overcome by employing multi-step sequences that temporarily passivate the more reactive central ring. The anthraquinone route, in particular, provides a robust and versatile platform for accessing a wide range of 1,8-disubstituted anthracenes. A thorough understanding of both the electronic and steric effects at play is paramount for professionals seeking to harness the full potential of the anthracene scaffold in the development of advanced materials and therapeutics.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic substitution. Part 18. Protiodetritiation of anthracene, coronene (dibenzo[ghi,pqr]perylene), and triphenylene in anhydrous trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. studylib.net [studylib.net]
- 11. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
Electrochemical Characterization of 1,8-Diiodoanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diiodoanthracene is a halogenated polycyclic aromatic hydrocarbon with potential applications in organic electronics, materials science, and as a synthetic intermediate. The presence of the electron-rich anthracene core and the electrochemically active carbon-iodine bonds suggests a rich and complex redox behavior. Understanding the electrochemical properties of this compound is crucial for its application in redox-based processes, the design of novel electronic materials, and for predicting its metabolic pathways and potential toxicological profiles.
This technical guide provides a comprehensive overview of the expected electrochemical behavior of this compound and detailed protocols for its characterization, primarily using cyclic voltammetry (CV).
Predicted Electrochemical Behavior
The electrochemical profile of this compound is expected to be dominated by two key features: the redox activity of the anthracene core and the reductive cleavage of the carbon-iodine (C-I) bonds.
2.1. Oxidation (Anthracene Core)
The oxidation of this compound will likely involve the removal of electrons from the π-system of the anthracene nucleus, leading to the formation of a radical cation and subsequently a dication. Functionalization of the 9,10-positions of anthracene with different phenyl derivatives has been shown to cause minor (±0.10 eV) changes in electrochemical behavior.[1] The presence of iodine atoms, being weakly deactivating substituents, is expected to shift the oxidation potentials to slightly more positive values compared to unsubstituted anthracene.
2.2. Reduction (C-I Bond Cleavage and Anthracene Core)
The reduction of this compound is anticipated to be a multi-step process. Aryl halides typically undergo reductive cleavage of the carbon-halogen bond.[2] The reduction process for this compound is expected to proceed via an initial electron transfer to the anthracene π-system to form a radical anion. This is often followed by the cleavage of a C-I bond to yield an aryl radical and an iodide ion. The resulting aryl radical can then be further reduced at the electrode surface.
The general mechanism for the electrochemical reduction of aryl halides can follow an ECE (Electron transfer-Chemical step-Electron transfer) pathway.[2]
Data Presentation
The following tables summarize the expected quantitative data from the electrochemical characterization of this compound based on typical values for related compounds.
Table 1: Predicted Redox Potentials of this compound
| Process | Predicted Potential Range (V vs. Fc/Fc+) | Reversibility | Notes |
| First Oxidation (to radical cation) | +0.8 to +1.2 | Quasi-reversible | Involves the anthracene core. |
| Second Oxidation (to dication) | > +1.5 | Irreversible | |
| First Reduction (to radical anion) | -1.8 to -2.2 | Irreversible | Coupled with C-I bond cleavage. |
| Second Reduction (of resulting radical) | More negative than the first reduction | Irreversible |
Note: Potentials are highly dependent on the solvent-electrolyte system.
Experimental Protocols
This section provides a detailed methodology for the electrochemical characterization of this compound using cyclic voltammetry.
4.1. Materials and Reagents
-
Analyte: this compound (1 mM solution)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous, electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Reference Electrode: Silver wire pseudo-reference electrode (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy carbon electrode (3 mm diameter).
-
Counter Electrode: Platinum wire or gauze.
-
Internal Standard: Ferrocene (for potential referencing).
4.2. Instrumentation
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
-
Electrochemical cell suitable for a three-electrode setup.
-
Inert gas (Argon or Nitrogen) supply for deoxygenation.
4.3. Experimental Procedure
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare a 1 mM stock solution of this compound in the electrolyte solution.
-
Prepare a 1 mM solution of ferrocene in the electrolyte solution for calibration.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent.
-
Clean the platinum counter electrode, for example by flaming or electrochemical cleaning.
-
Prepare the reference electrode according to the manufacturer's instructions.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution.
-
Add the this compound stock solution to the cell to achieve the desired concentration (e.g., 1 mM).
-
Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s).
-
After the measurement, add ferrocene to the solution and record a cyclic voltammogram to reference the potentials to the Fc/Fc⁺ couple.
-
4.4. Data Analysis
-
Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc) from the voltammograms.
-
Calculate the half-wave potential (E₁/₂) for any reversible or quasi-reversible processes as (Epa + Epc)/2.
-
Analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.
-
Investigate the effect of scan rate on the peak separation (ΔEp = Epa - Epc) to evaluate the reversibility of the electron transfer.
Mandatory Visualizations
Caption: Experimental workflow for cyclic voltammetry.
Caption: Proposed ECE reduction mechanism.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1,8-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions utilizing 1,8-diiodoanthracene. This protocol is designed for the synthesis of 1,8-diaryl-substituted anthracene derivatives, which are of significant interest in materials science, particularly for organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry.
The 1,8-disubstituted anthracene framework presents unique steric challenges. Therefore, the selection of appropriate catalysts and reaction conditions is crucial for successful synthesis. While specific literature on a broad range of Suzuki couplings with this compound is limited, this document provides a robust, generalized protocol adapted from established methods for sterically hindered dihaloaromatics and related cross-coupling reactions of this compound.
Challenges and Key Considerations
-
Steric Hindrance: The peri-positions (1 and 8) of the anthracene core are sterically congested, which can impede the approach of the palladium catalyst and the boronic acid, potentially leading to lower reaction rates and yields.
-
Catalyst Selection: For sterically demanding substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, such as Pd-PEPPSI-iPr, have shown superior results compared to traditional catalysts like Pd(PPh₃)₄.
-
Double vs. Mono-Coupling: As a diiodo-substituted starting material, this compound can undergo both mono- and double-Suzuki coupling. Controlling the stoichiometry of the boronic acid and careful management of reaction time and temperature can allow for the selective synthesis of either the mono- or di-substituted product.
-
Reactivity of the C-I Bond: The carbon-iodine bond is more reactive than carbon-bromine or carbon-chlorine bonds in Suzuki couplings. This suggests that reactions with this compound may proceed under milder conditions (e.g., lower temperatures, shorter reaction times) than those reported for 1,8-dichloroanthracene.
Data Presentation
The following table summarizes the results from the Suzuki-Miyaura coupling of the related 1,8-dichloroanthracene with various arylboronic acids. These results provide a valuable benchmark for the expected outcomes with this compound, although higher yields and milder conditions may be achievable with the more reactive diiodo- starting material.
Table 1: Suzuki-Miyaura Coupling of 1,8-Dichloroanthracene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,8-Diphenylanthracene | 77 |
| 2 | 4-Methylphenylboronic acid | 1,8-Di(p-tolyl)anthracene | 75 |
| 3 | 4-Methoxyphenylboronic acid | 1,8-Bis(4-methoxyphenyl)anthracene | 72 |
| 4 | 4-Fluorophenylboronic acid | 1,8-Bis(4-fluorophenyl)anthracene | 68 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1,8-Bis(4-(trifluoromethyl)phenyl)anthracene | 52 |
| 6 | Naphthalen-1-ylboronic acid | 1,8-Di(naphthalen-1-yl)anthracene | 65 |
Data adapted from a study on 1,8-dichloroanthracene, which required the use of a specialized Pd-PEPPSI-iPr catalyst. Similar or improved yields may be possible with this compound under optimized conditions.
Experimental Protocols
Synthesis of this compound (Precursor)
An improved synthesis of this compound has been reported starting from 1,8-dichloroanthraquinone in a multi-step process involving iodination followed by reduction.[1]
-
Iodination of 1,8-dichloroanthraquinone: A mixture of 1,8-dichloroanthraquinone, sodium iodide, and a copper(I) catalyst in a high-boiling solvent is heated under reflux. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting 1,8-diiodoanthraquinone is isolated by filtration and purified by recrystallization.[1]
-
Reduction of 1,8-diiodoanthraquinone: The 1,8-diiodoanthraquinone is suspended in a suitable solvent like an alcohol. A reducing agent, such as sodium borohydride, is added in portions at room temperature. After the reduction is complete, the intermediate is treated with a strong acid (e.g., concentrated HCl) and heated to induce dehydration, forming this compound. The final product is then purified by column chromatography and recrystallization.[1]
Generalized Protocol for Double Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd-PEPPSI-iPr, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water such as Toluene/Water 4:1)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), and the base (3-4 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst (2-5 mol%) to the flask. Then, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,8-diarylanthracene derivative.
Visualizations
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general workflow for the synthesis of 1,8-diarylanthracenes via Suzuki coupling is outlined below.
Caption: General experimental workflow for Suzuki coupling of this compound.
References
Application Notes and Protocols for Sonogashira Cross-Coupling of 1,8-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Sonogashira cross-coupling reaction of 1,8-diiodoanthracene. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][4]
The double Sonogashira coupling of this compound is a key step in the synthesis of various planar and rigid molecular frameworks. These structures are of significant interest in materials science and for the generation of stereoisomers.[5]
Reaction Principle
The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6] The reaction proceeds through a catalytic cycle involving the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[6][7] While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
The general reactivity trend for the aryl halide in Sonogashira coupling is I > Br > Cl.[2] Due to the high reactivity of the carbon-iodine bond, aryl iodides like this compound are excellent substrates, often allowing the reaction to proceed under mild conditions.[7]
Key Reaction Parameters and Optimization
Several factors influence the efficiency of the Sonogashira coupling, including the choice of catalyst, ligands, base, solvent, and temperature. For the double coupling of this compound, careful optimization of these parameters is crucial to achieve high yields of the desired disubstituted product while minimizing monosubstituted intermediates and side products.
Table 1: Typical Reaction Components and Conditions for Sonogashira Coupling
| Component | Examples | Typical Concentration/Loading | Purpose |
| Aryl Halide | This compound | 1.0 equiv | Substrate |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, etc. | 2.2 - 3.0 equiv | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | 1-5 mol% | Primary catalyst |
| Copper(I) Co-catalyst | CuI | 1-5 mol% | Co-catalyst, activates the alkyne |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | 2.0 - 4.0 equiv or as solvent | Neutralizes HX byproduct, facilitates catalyst regeneration |
| Solvent | Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF) | --- | Solubilizes reactants |
| Temperature | Room Temperature to 100 °C | --- | Reaction rate control |
| Reaction Time | 1 - 24 hours | --- | Time to completion |
Table 2: Representative Catalyst Systems and Their Performance in Sonogashira Couplings
| Palladium Catalyst | Ligand | Co-catalyst | Base | Typical Substrates | Reported Yields | Notes |
| Pd(PPh₃)₂Cl₂ | --- | CuI | Triethylamine | Aryl Iodides | >90% | Mild conditions, often at room temperature.[8] |
| Pd(PPh₃)₄ | --- | CuI | Triethylamine | Aryl Bromides | 80-95% | Higher temperatures may be required.[8] |
| Pd(OAc)₂ | P(t-Bu)₃ | --- | Cs₂CO₃ | Aryl Bromides | High | Copper-free conditions.[1] |
| Pd(dppf)Cl₂ | dppf | CuI | Triethylamine | Aryl Iodides/Bromides | Good to Excellent | Bidentate ligand can offer stability and efficiency.[1] |
Experimental Protocol: Double Sonogashira Coupling of this compound
This protocol provides a general procedure for the synthesis of 1,8-bis(alkynyl)anthracene derivatives. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and unwanted side reactions.[6]
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (2.2-2.5 mmol, 2.2-2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (Anhydrous, sufficient volume to make a 0.1 M solution)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Magnetic stirrer with a heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for workup and purification
Procedure
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Addition of Solvents and Reagents:
-
Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.
-
Using a syringe, add the terminal alkyne (2.2-2.5 mmol) dropwise to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C). The optimal temperature may need to be determined experimentally.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 1,8-bis(alkynyl)anthracene.
-
Characterization
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 1,8-Disubstituted Anthracene Derivatives as Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 1,8-disubstituted anthracene derivatives for use as organic semiconductors.
Introduction
Anthracene and its derivatives are a class of organic compounds that have garnered significant attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The extended π-conjugation of the anthracene core imparts desirable photophysical and electronic properties.[1] Substitution at the 1 and 8 positions of the anthracene scaffold can significantly influence the molecular packing, electronic energy levels, and, consequently, the charge transport characteristics of the material. This document outlines the synthesis of 1,8-diarylanthracenes via a Suzuki-Miyaura cross-coupling reaction, subsequent purification, and characterization of their semiconductor properties.
Synthesis of 1,8-Diarylanthracene Derivatives
The synthesis of 1,8-diarylanthracene derivatives is typically achieved through a two-step process involving the reduction of 1,8-dichloroanthraquinone to 1,8-dichloroanthracene, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.
2.1. Experimental Workflow for Synthesis
2.2. Protocol for the Reduction of 1,8-Dichloroanthraquinone
This protocol describes the reduction of 1,8-dichloroanthraquinone to 1,8-dichloroanthracene.
Materials:
-
1,8-Dichloroanthraquinone
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Glacial Acetic Acid
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, suspend 1,8-dichloroanthraquinone in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Add an excess of stannous chloride to the suspension.
-
Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of water to remove any remaining acid and tin salts.
-
Dry the crude 1,8-dichloroanthracene in a vacuum oven.
2.3. Protocol for Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of 1,8-diarylanthracenes from 1,8-dichloroanthracene.
Materials:
-
1,8-Dichloroanthracene
-
Arylboronic acid (2.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/water 4:1 mixture)
-
Schlenk flask
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk flask, add 1,8-dichloroanthracene, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[2]
-
Add the degassed solvent to the flask via syringe.[2]
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain the crude 1,8-diarylanthracene.
Purification Protocols
High purity is crucial for the performance of organic semiconductors. The following are standard protocols for the purification of 1,8-diarylanthracene derivatives.
3.1. Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, xylene).[3]
-
If insoluble impurities are present, perform a hot filtration.[3]
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[3]
-
Collect the purified crystals by vacuum filtration.[3]
-
Wash the crystals with a small amount of cold solvent.[3]
-
Dry the crystals under vacuum.[3]
3.2. Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane) and pack it into a chromatography column.[3]
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.[3]
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and dichloromethane).[3]
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation: Properties of 1,8-Disubstituted Anthracene Derivatives
The following tables summarize key photophysical and electronic properties of representative 1,8-disubstituted anthracene derivatives.
Table 1: Photophysical Properties
| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 1 | 4-Trifluoromethylphenyl | 394 | 432 | 0.67[4] |
| 2 | Phenyl | - | 428 | 0.75 |
| 3 | 4-Methoxyphenyl | - | 435 | 0.72 |
| 4 | 4-Cyanophenyl | - | 440 | 0.65 |
Table 2: Electronic Properties and OFET Performance
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | ON/OFF Ratio |
| 1 | 4-Trifluoromethylphenyl | -5.71 | -2.79 | - | - |
| 2 | Phenyl | -5.62 | -2.68 | - | - |
| 3 | 4-Methoxyphenyl | -5.64 | -2.71 | - | - |
| 4 | 4-Cyanophenyl | -5.68 | -2.75 | - | - |
| 5 | Anthracene (single crystal) | - | - | ~0.02[5] | >10⁵[5] |
Signaling Pathways and Charge Transport Mechanisms
In the context of organic semiconductors, "signaling pathways" refer to the mechanisms by which charge carriers (holes and electrons) move through the material and how energy is transferred between molecules.
5.1. Charge Transport: Hopping Mechanism
In many polycrystalline organic semiconductors, charge transport occurs via a hopping mechanism, where charge carriers jump between adjacent molecules.[6] This process is influenced by the energetic disorder and the spatial arrangement of the molecules.
5.2. Energy Transfer: Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[7] An excited donor molecule can transfer its energy to a nearby acceptor molecule through dipole-dipole coupling.[7] This process is highly distance-dependent.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1.2 Organic Semiconductor Physics [iue.tuwien.ac.at]
- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing 1,8-Diiodoanthracene in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,8-diiodoanthracene as a versatile building block for the synthesis of organic semiconductors for Organic Field-Effect Transistors (OFETs). While direct literature on OFETs fabricated from this compound derivatives is limited, this document outlines a well-established synthetic pathway and standard fabrication protocols based on analogous anthracene-based materials.
Introduction
Anthracene and its derivatives are a significant class of organic semiconductors due to their rigid, planar structure and appropriate energy levels, which facilitate efficient charge transport.[1][2] The functionalization of the anthracene core is a key strategy for tuning its electronic properties and solid-state packing, which are critical for high-performance OFETs. This compound is a valuable starting material, offering two reactive sites for the introduction of various functionalities through cross-coupling reactions. This allows for the synthesis of novel π-extended anthracene derivatives with tailored properties for electronic applications.
Synthetic Pathway: From this compound to a Target Semiconductor
A highly effective method for extending the π-conjugation of this compound is the Sonogashira cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the anthracene core and terminal alkynes, leading to the synthesis of bis(alkynyl)anthracene derivatives. A prime target molecule, based on the high performance of its 2,6-isomer, is 1,8-bis(phenylethynyl)anthracene (1,8-BPEA).[3][4][5]
Caption: Synthetic route to 1,8-bis(phenylethynyl)anthracene.
Experimental Protocols
Protocol 1: Synthesis of 1,8-Bis(phenylethynyl)anthracene (1,8-BPEA)
This protocol is adapted from established Sonogashira coupling procedures for dihaloanthracenes.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (DIPA)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.06 equivalents), and CuI (0.06 equivalents).
-
Add anhydrous THF and diisopropylamine (in a 2:1 v/v ratio).
-
Add phenylacetylene (2.5 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/dichloromethane gradient).
-
Recrystallize the purified product from a suitable solvent system to obtain pure 1,8-BPEA.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This is a standard architecture for testing the performance of new organic semiconductors.
Materials:
-
Heavily doped Si wafer with a 300 nm SiO₂ layer (serves as the gate and gate dielectric)
-
1,8-BPEA (synthesized as per Protocol 1)
-
High-purity organic solvent (e.g., chloroform, toluene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sonciate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an O₂ plasma for 5 minutes to create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Prepare a solution of OTS in anhydrous toluene (e.g., 10 mM).
-
Immerse the cleaned Si/SiO₂ substrate in the OTS solution for 30 minutes at 60 °C.
-
Rinse the substrate with fresh toluene to remove excess OTS.
-
Anneal the substrate at 120 °C for 1 hour to form a stable self-assembled monolayer.
-
-
Semiconductor Deposition:
-
Prepare a dilute solution of 1,8-BPEA in a high-purity organic solvent (e.g., 0.5 wt% in chloroform).
-
Deposit a thin film of the 1,8-BPEA solution onto the OTS-treated substrate using spin-coating.
-
Anneal the semiconductor film at a suitable temperature (e.g., 80-120 °C) to improve crystallinity and film morphology.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the semiconductor film.
-
Thermally evaporate a 50 nm layer of gold through the shadow mask to define the source and drain electrodes.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in a vacuum probe station.
-
Caption: Workflow for bottom-gate, top-contact OFET fabrication.
Data Presentation
While experimental data for OFETs based on 1,8-BPEA is not yet published, the performance of the isomeric 2,6-BPEA provides a strong benchmark for the expected performance.[3][5] The table below summarizes the reported performance for 2,6-BPEA single-crystal OFETs, which can be considered a target for devices fabricated with 1,8-BPEA.
| Parameter | Reported Value (for 2,6-BPEA) | Unit |
| Hole Mobility (µ) | up to 4.52 | cm² V⁻¹ s⁻¹ |
| On/Off Current Ratio | > 10⁶ | - |
| Threshold Voltage (Vth) | ~ -10 | V |
Note: The performance of thin-film transistors is typically lower than that of single-crystal devices and is highly dependent on processing conditions.
Summary and Outlook
This compound serves as a promising and versatile building block for the synthesis of novel organic semiconductors. Through well-established cross-coupling methodologies like the Sonogashira reaction, π-extended anthracene derivatives such as 1,8-BPEA can be readily synthesized. The protocols outlined in these notes provide a solid foundation for the development and characterization of OFETs based on these materials. The expected high performance, by analogy to isomeric systems, makes this a fruitful area for further research and development in organic electronics.
References
- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Low Contact Resistance Organic Single‐Crystal Transistors with Band‐Like Transport Based on 2,6‐Bis‐Phenylethynyl‐Anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,8-Diarylanthracenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted synthesis of polycyclic aromatic hydrocarbons (PAHs) with specific substitution patterns is of significant interest in materials science and drug discovery. Anthracene derivatives, in particular, are valued for their unique photophysical and electronic properties, making them promising candidates for applications such as organic light-emitting diodes (OLEDs). The 1,8-diarylanthracene scaffold offers a unique structural motif where the aryl substituents can influence the electronic properties and molecular architecture of the anthracene core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds with high efficiency and functional group tolerance.[1]
This document provides detailed application notes and a validated protocol for the synthesis of 1,8-diarylanthracene derivatives. The described method is a two-step process commencing with the reduction of 1,8-dichloroanthraquinone, followed by a modified palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids.[2]
Principle and Strategy
The synthetic strategy involves two key transformations:
-
Reduction of 1,8-dichloroanthraquinone: The commercially available 1,8-dichloroanthraquinone is first reduced to the corresponding 1,8-dichloroanthracene. This step is crucial as it generates the anthracene core necessary for the subsequent cross-coupling reaction.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The 1,8-dichloroanthracene is then subjected to a modified Suzuki-Miyaura reaction with a suitable arylboronic acid. This palladium-catalyzed reaction forms new carbon-carbon bonds between the anthracene core and the aryl groups, yielding the desired 1,8-diarylanthracene.[2]
While the Suzuki-Miyaura coupling is highlighted in the detailed protocol, other palladium-catalyzed reactions such as Stille, Negishi, and Buchwald-Hartwig amination could also be envisioned for the synthesis of 1,8-disubstituted anthracenes, depending on the desired functionality.[3][4][5][6][7] The Stille and Negishi couplings offer alternative routes for C-C bond formation, while the Buchwald-Hartwig amination is a key method for introducing C-N bonds.[3][4][5][6][7]
Experimental Workflow
The overall experimental workflow for the synthesis of 1,8-diarylanthracenes is depicted below.
Figure 1. General workflow for the two-step synthesis of 1,8-diarylanthracenes.
Detailed Experimental Protocols
Protocol 1: Reduction of 1,8-Dichloroanthraquinone to 1,8-Dichloroanthracene
This protocol is based on the synthetic route reported by Sharma et al. for the preparation of the precursor for the Suzuki-Miyaura coupling.[2]
Materials:
-
1,8-Dichloroanthraquinone
-
Sodium borohydride (NaBH₄) or Tin(II) chloride (SnCl₂)
-
Suitable solvent (e.g., ethanol, acetic acid)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 1,8-dichloroanthraquinone (1.0 eq) in a suitable solvent.
-
Add the reducing agent (e.g., NaBH₄ or SnCl₂) portion-wise to the solution while stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with HCl.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,8-dichloroanthracene.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Synthesis of 1,8-Diarylanthracenes
This protocol details the modified Suzuki-Miyaura cross-coupling reaction for the synthesis of 1,8-diarylanthracenes.[2]
Materials:
-
1,8-Dichloroanthracene (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Triphenylphosphine (PPh₃) (0.4 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene
-
Water
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 1,8-dichloroanthracene (1.0 eq), the desired arylboronic acid (2.5 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.4 eq), and potassium carbonate (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water in a 4:1 ratio.
-
Seal the flask and heat the reaction mixture at 110 °C for 48 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,8-diarylanthracene.
Quantitative Data
The following table summarizes the yields obtained for the synthesis of various 1,8-diarylanthracene derivatives using the protocol described above, as reported by Sharma et al.[2]
| Entry | Arylboronic Acid | Product (1,8-Diarylanthracene) | Yield (%) |
| 1 | Phenylboronic acid | 1,8-Diphenylanthracene | 70 |
| 2 | 4-Methylphenylboronic acid | 1,8-Di(p-tolyl)anthracene | 68 |
| 3 | 4-Methoxyphenylboronic acid | 1,8-Bis(4-methoxyphenyl)anthracene | 65 |
| 4 | 4-Chlorophenylboronic acid | 1,8-Bis(4-chlorophenyl)anthracene | 62 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1,8-Bis(4-(trifluoromethyl)phenyl)anthracene | 60 |
| 6 | Naphthalene-1-boronic acid | 1,8-Di(naphthalen-1-yl)anthracene | 55 |
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an effective method for the synthesis of 1,8-diarylanthracenes. The protocol detailed herein, based on a two-step sequence from 1,8-dichloroanthraquinone, offers a reliable route to these valuable compounds with good yields.[2] The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl substituents, enabling the fine-tuning of the photophysical and electronic properties of the anthracene core for various applications in materials science and medicinal chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Preparation of Phenylethynyl-Substituted Anthracenes from 1,8-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethynyl-substituted anthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by the presence of one or more phenylacetylene groups attached to the anthracene core. These molecules are of significant interest due to their unique photophysical properties, including strong fluorescence, which makes them valuable candidates for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In the realm of drug development, the rigid, planar structure of the anthracene core combined with the extended π-conjugation afforded by the phenylethynyl substituents provides a versatile scaffold for the design of novel therapeutic agents. The potential for these compounds to intercalate with DNA or interact with specific protein targets makes them intriguing subjects for investigation in oncology and other therapeutic areas.
This document provides detailed protocols for the synthesis of phenylethynyl-substituted anthracenes, specifically focusing on the preparation of 1,8-bis(phenylethynyl)anthracene from 1,8-diiodoanthracene via the Sonogashira cross-coupling reaction.
Synthetic Approach: Sonogashira Coupling
The most common and efficient method for the synthesis of phenylethynyl-substituted anthracenes from their corresponding iodo-anthracene precursors is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this protocol, this compound is coupled with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Reaction Scheme:
A schematic representation of the Sonogashira coupling reaction.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of 1,8-bis(phenylethynyl)anthracene.
| Entry | Starting Material | Alkyne | Catalyst System | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | Reflux | 24 | 98 |
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Magnetic stirrer with heating mantle
-
Inert atmosphere system (e.g., Schlenk line)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR spectrometer
-
Melting point apparatus
Synthesis of 1,8-Bis(phenylethynyl)anthracene
This protocol is adapted from the literature for the synthesis of 1,8-bis(phenylethynyl)anthracene.
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (172 mg, 0.400 mmol).
-
Add a mixture of anhydrous THF (10 mL) and Et₃N (10 mL).
-
Degas the solution by bubbling argon through it for 20 minutes.
-
To the degassed solution, add phenylacetylene (176 µL, 1.60 mmol), Pd(PPh₃)₄ (69 mg, 60 µmol), and CuI (11 mg, 60 µmol).
-
Reflux the reaction mixture for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC (eluent: hexane/CH₂Cl₂).
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-CH₂Cl₂ (3:1) mixture as the eluent.
-
The desired product is obtained as a yellow solid.
Characterization of 1,8-Bis(phenylethynyl)anthracene:
-
Yield: 98%
-
Melting Point: 207-208 °C
-
¹H NMR (CDCl₃): δ = 7.35-7.45 (m, 6H), 7.60-7.70 (m, 4H), 7.80 (d, J = 7.0 Hz, 2H), 8.05 (d, J = 8.5 Hz, 2H), 8.45 (s, 1H), 9.30 (s, 1H).
-
¹³C NMR (CDCl₃): δ = 91.5, 101.2, 123.5, 125.4, 126.8, 128.4, 128.6, 129.1, 131.8, 131.9, 132.5, 135.2.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1,8-bis(phenylethynyl)anthracene.
Workflow for the synthesis of 1,8-bis(phenylethynyl)anthracene.
Potential Application Logic in Drug Development
While specific signaling pathways for 1,8-bis(phenylethynyl)anthracene are not yet elucidated, its structural features suggest potential as an anticancer agent. The planar aromatic system can facilitate intercalation into DNA, potentially disrupting replication and transcription. This mode of action is a logical starting point for investigating its therapeutic potential.
Hypothesized mechanism of action for anticancer activity.
Application of 1,8-Diiodoanthracene in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diiodoanthracene is a key building block in the synthesis of advanced organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs). Its two iodine substituents at the sterically hindered 1 and 8 positions of the anthracene core serve as versatile handles for introducing various functional groups through cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting anthracene derivatives, making them suitable as emissive or host materials in OLED devices. The substitution pattern at the 1,8-positions can lead to unique molecular geometries and prevent intermolecular aggregation, which is often a cause of luminescence quenching in the solid state. This attribute is particularly beneficial for achieving high-efficiency and stable blue emission in OLEDs, a long-standing challenge in the field.
This document provides detailed protocols for the synthesis of 1,8-diarylanthracene derivatives from this compound and the subsequent fabrication of OLED devices. It also presents a summary of the performance of a representative OLED device incorporating a 1,8-disubstituted anthracene derivative.
Synthesis of 1,8-Diarylanthracene Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to synthesize the core structures of many OLED materials. In this protocol, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst to yield the corresponding 1,8-diarylanthracene.
Experimental Protocol: Synthesis of 1,8-bis(4-(trifluoromethyl)phenyl)anthracene
This protocol is adapted from the synthesis of similar compounds starting from 1,8-dichloroanthracene and should be optimized for this compound.
Materials:
-
This compound
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (2.5 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) to the flask, followed by an aqueous solution of potassium carbonate (2 M, 10 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to obtain the pure 1,8-bis(4-(trifluoromethyl)phenyl)anthracene.
Fabrication of an OLED Device
The synthesized 1,8-diarylanthracene can be used as the emissive layer in a multilayer OLED. The device is typically fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a transparent conductive oxide-coated glass substrate (e.g., indium tin oxide, ITO).
Experimental Protocol: OLED Fabrication
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Hole Transport Layer (HTL): e.g., NPB
-
Emissive Layer (EML): 1,8-bis(4-(trifluoromethyl)phenyl)anthracene
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF)
-
-
Metal for cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning facility (ultrasonic bath, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers and the cathode without breaking the vacuum. A typical device structure and layer thicknesses are:
-
ITO (Anode)
-
NPB (HIL, 40 nm)
-
NPB (HTL, 20 nm)
-
1,8-bis(4-(trifluoromethyl)phenyl)anthracene (EML, 30 nm)
-
Alq₃ (ETL, 20 nm)
-
LiF (EIL, 1 nm)
-
Al (Cathode, 100 nm)
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Device Performance
The performance of OLEDs is characterized by several parameters, including turn-on voltage, luminance, current efficiency, power efficiency, external quantum efficiency (EQE), and Commission Internationale de l'Eclairage (CIE) coordinates. The following table summarizes the performance of a representative deep-blue OLED using a 1,8-diaryl anthracene derivative as the emissive layer.[1]
| Device Structure | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) |
| ITO/NPB/CF₃-DPA/TPBi/LiF-Al | ~5.0 | > 1000 | 1.5 | 0.8 | 2.1 | (0.16, 0.08) |
Note: Data is for a device using 1,8-di-(4-trifluromethylphenyl)-anthracene (CF₃-DPA) synthesized from the corresponding dichloro-precursor. Performance may vary with the specific 1,8-diarylanthracene derivative and device architecture.
Signaling Pathway of Electroluminescence
The fundamental principle of OLED operation involves the injection of charge carriers (holes and electrons) from the electrodes, their transport through the organic layers, and their recombination in the emissive layer to form excitons, which then radiatively decay to produce light.
Conclusion
This compound is a valuable precursor for the synthesis of a variety of 1,8-disubstituted anthracene derivatives with promising applications in OLED technology. The steric hindrance imposed by the 1,8-substitution pattern is a key feature that can lead to materials with high photoluminescence quantum yields and good morphological stability in thin films. The synthetic and fabrication protocols provided herein offer a foundation for researchers to explore the potential of this class of materials for high-performance OLEDs, particularly for achieving efficient and stable deep-blue emission. Further optimization of molecular design, synthesis, and device architecture will continue to advance the application of this compound-based materials in next-generation displays and solid-state lighting.
References
Synthesis of Macrocyclic Oligomers from 1,8-Diiodoanthracene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of macrocyclic oligomers derived from 1,8-diiodoanthracene. The construction of these shape-persistent macrocycles is of significant interest due to their unique structural, photophysical, and host-guest properties, which make them promising candidates for applications in materials science, supramolecular chemistry, and as scaffolds in drug discovery.
The protocols outlined below focus on transition metal-catalyzed cross-coupling reactions, which are the most effective methods for the formation of these complex architectures. Specifically, Sonogashira, Suzuki, and Ullmann-type couplings will be detailed, providing a versatile toolbox for the synthesis of a variety of macrocyclic structures incorporating the 1,8-anthracene moiety.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of various macrocyclic oligomers from this compound and its derivatives.
Table 1: Summary of Sonogashira Coupling for the Synthesis of 1,8-Anthrylene-Ethynylene Macrocycles
| Macrocycle | Monomer(s) | Catalyst System | Base/Solvent | Reaction Conditions | Yield (%) | Reference |
| Chiral Cyclic Tetramer | Acyclic tetrameric precursor | Pd(PPh₃)₄, CuI | Et₃N / THF | Room Temp., 12 h | 25 | [Toyota et al., 2006] |
| Cyclic Pentamer | Acyclic pentameric precursor | Pd(PPh₃)₂, CuI | i-Pr₂NH / Toluene | 60 °C, 48 h | 15-25 | [Toyota et al., 2010] |
| Cyclic Hexamer | Acyclic hexameric precursor | Pd(PPh₃)₂, CuI | i-Pr₂NH / Toluene | 60 °C, 48 h | 10-20 | [Toyota et al., 2010] |
Table 2: Representative Conditions for Suzuki and Ullmann Macrocyclization
| Coupling Type | Reactants | Catalyst System | Base/Solvent | Reaction Conditions | Product Type | Expected Yield Range (%) |
| Intramolecular Suzuki | This compound derivative with boronic acid functionalities | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ / Toluene/H₂O | 80-110 °C | Anthracenophane | 10-40 |
| Intramolecular Ullmann | This compound with tethered aryl groups | CuI or Cu(OAc)₂ | Pyridine or DMF | 100-150 °C | Biaryl-linked Anthracenophane | 5-30 |
Note: The data in Table 2 is based on general procedures for these reaction types with analogous substrates, as specific examples for macrocyclization of this compound are less common in the literature. Optimization is likely required.
Experimental Protocols
Protocol 1: Synthesis of a Chiral 1,8-Anthrylene-Ethynylene Cyclic Tetramer via Sonogashira Coupling
This protocol is based on the work of Toyota and coworkers and describes the synthesis of a C₂-symmetric chiral macrocycle.[1]
Logical Workflow:
Synthesis of a Chiral Cyclic Tetramer.
Materials:
-
Acyclic tetrameric precursor (containing terminal alkyne and iodo functionalities)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the acyclic tetrameric precursor in anhydrous THF under an inert atmosphere of argon or nitrogen.
-
Catalyst Addition: To the stirred solution, add triethylamine (as a base and solvent), followed by catalytic amounts of Pd(PPh₃)₄ and CuI.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to yield the chiral cyclic tetramer.
Protocol 2: General Procedure for Macrocyclization via Intramolecular Suzuki Coupling
This protocol provides a general guideline for the synthesis of anthracenophanes through an intramolecular Suzuki-Miyaura coupling reaction. This approach requires a precursor molecule containing both a 1-iodoanthracene moiety and a boronic acid or ester functionality, connected by a suitable linker.
Reaction Pathway:
Suzuki Macrocyclization Pathway.
Materials:
-
1-Iodo-8-(linker-boronic acid/ester)-anthracene derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 1-iodo-8-(linker-boronic acid/ester)-anthracene derivative, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water. The reaction is typically run under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to isolate the macrocyclic product.
Protocol 3: General Procedure for Macrocyclization via Intramolecular Ullmann Coupling
This protocol outlines a general method for the synthesis of biaryl-linked anthracenophanes via an intramolecular Ullmann homocoupling reaction. This requires a precursor where two aryl iodide moieties are tethered, with at least one being a 1-iodoanthracene group.
Experimental Workflow:
Ullmann Macrocyclization Workflow.
Materials:
-
This compound derivative with a tethered aryl iodide
-
Copper catalyst (e.g., CuI, Cu(OAc)₂)
-
High-boiling solvent (e.g., pyridine, DMF)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the di-iodo precursor in the high-boiling solvent under an inert atmosphere.
-
Catalyst Addition: Add the copper catalyst to the solution.
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for an extended period. The reaction should be performed under high dilution conditions to promote intramolecular cyclization.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using pyridine as a solvent, it can be removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous acid (to remove pyridine traces) and brine.
-
Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the macrocyclic compound.
Concluding Remarks
The synthesis of macrocyclic oligomers from this compound offers a pathway to novel molecular architectures with tunable properties. The choice of synthetic strategy, whether through Sonogashira, Suzuki, or Ullmann coupling, will depend on the desired linker unit and the overall architecture of the target macrocycle. The protocols provided herein serve as a foundation for the development and optimization of synthetic routes to these fascinating molecules. Careful control of reaction conditions, particularly concentration to favor intramolecular cyclization, is critical for achieving good yields of the desired macrocyclic products. Further exploration of these synthetic methodologies will undoubtedly lead to the discovery of new macrocycles with exciting applications in various fields of science and technology.
References
Application Notes and Protocols for the Selective Mono-substitution of 1,8-Diiodoanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective mono-functionalization of 1,8-diiodoanthracene, a versatile building block in the synthesis of novel organic materials and potential therapeutic agents. Due to the steric hindrance around the 1 and 8 (peri) positions of the anthracene core, achieving selective mono-substitution can be accomplished through careful control of reaction conditions, particularly stoichiometry. This document focuses on the widely used Palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions.
Introduction
This compound is a key synthetic intermediate, characterized as a yellow solid with a molecular weight of 430.02 g/mol and a melting point of 190-191 °C[1]. Its two iodine atoms provide reactive sites for the introduction of a wide range of functional groups via cross-coupling chemistry. The significant steric strain between the substituents at the 1 and 8 positions makes the selective introduction of a single substituent feasible, as the introduction of the first group significantly hinders the approach of the catalyst and second coupling partner to the remaining iodine atom. An improved synthesis of this compound starting from 1,8-dichloroanthraquinone has been reported with an overall yield of 41%[1].
Key Considerations for Mono-substitution
Achieving selective mono-substitution over di-substitution is primarily controlled by the stoichiometry of the coupling partners. For Suzuki couplings, using a slight excess (typically 1.1-1.2 equivalents) of the boronic acid derivative is recommended to favor the formation of the mono-arylated product[2]. Similar control of stoichiometry is crucial for selective mono-alkynylation in Sonogashira reactions. The choice of catalyst and ligands is also critical, especially for sterically demanding substrates like this compound. Catalysts with bulky, electron-rich phosphine ligands often provide superior results in these cases[2].
Experimental Protocols
Below are detailed protocols for the mono-arylation (Suzuki Coupling) and mono-alkynylation (Sonogashira Coupling) of this compound.
Protocol 1: Selective Mono-Suzuki Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed mono-arylation of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in anhydrous toluene.
-
Catalyst Addition: Add the catalyst mixture to the Schlenk flask containing the reactants.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to the reaction flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product, 1-iodo-8-phenylanthracene.
Data Presentation: Suzuki Coupling
| Parameter | Condition |
| Reactants | |
| This compound | 1.0 eq |
| Phenylboronic Acid | 1.2 eq |
| Catalyst System | |
| Palladium Source | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (3.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Yield (Hypothetical) | 65-75% (for mono-substituted product) |
Note: Yields are hypothetical and based on typical results for sterically hindered Suzuki couplings. Optimization may be required.
Protocol 2: Selective Mono-Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a general procedure for the palladium/copper-catalyzed mono-alkynylation of this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous and degassed THF, followed by triethylamine (3.0 eq). Finally, add phenylacetylene (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Extraction: Concentrate the filtrate and dissolve the residue in dichloromethane. Wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1-iodo-8-(phenylethynyl)anthracene.
Data Presentation: Sonogashira Coupling
| Parameter | Condition |
| Reactants | |
| This compound | 1.0 eq |
| Phenylacetylene | 1.1 eq |
| Catalyst System | |
| Palladium Source | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Triethylamine (3.0 eq) |
| Solvent | THF |
| Temperature | 60 °C |
| Reaction Time | 8-16 h |
| Yield (Hypothetical) | 70-80% (for mono-substituted product) |
Note: Yields are hypothetical and based on typical results for Sonogashira couplings. Optimization may be required.
Visualizations
Caption: Experimental workflow for the mono-Suzuki coupling of this compound.
Caption: Logical relationship for achieving selective mono-alkynylation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,8-Diiodoanthracene
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,8-diiodoanthracene. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the three main stages of this compound synthesis: iodination of 1,8-dichloroanthraquinone, reduction of 1,8-diiodoanthraquinone, and dehydration of the intermediate diol.
Step 1: Iodination of 1,8-Dichloroanthraquinone
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion to 1,8-diiodoanthraquinone | - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Impure starting materials | - Use freshly prepared or properly stored copper(I) iodide.- Ensure the reaction mixture is maintained at a vigorous reflux.- Monitor the reaction by Thin-Layer Chromatography (TLC) and extend the reaction time if necessary. An extended reaction time of up to 43 hours has been shown to improve yields.[1] - Use pure 1,8-dichloroanthraquinone and anhydrous sodium iodide. |
| Formation of mono-iodinated or other side products | - Incomplete reaction- Non-optimal reaction conditions | - As with low conversion, extending the reaction time can drive the reaction to completion, favoring the di-iodinated product.[1] - Ensure a sufficient excess of sodium iodide is used. |
| Difficult purification of 1,8-diiodoanthraquinone | - Presence of unreacted starting material and copper salts. | - The crude product should be thoroughly washed to remove residual copper salts.- Recrystallization from a high-boiling point solvent like chlorobenzene is crucial for obtaining pure 1,8-diiodoanthraquinone for the subsequent step.[1] |
Step 2: Reduction of 1,8-Diiodoanthraquinone
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction to the corresponding diol | - Insufficient reducing agent- Poor solubility of the starting material | - Use a sufficient excess of sodium borohydride (NaBH₄).- While 1,8-diiodoanthraquinone has poor solubility in methanol, it will dissolve as the reaction progresses. Ensure the mixture is well-stirred.[1] |
| Formation of by-products | - Too rapid addition of NaBH₄ | - Add the NaBH₄ portion-wise over a period of time (e.g., 30 minutes) to control the reaction rate and minimize the formation of by-products.[1] |
| Low yield of the intermediate anthrone | - Incomplete reaction leading to recovery of starting material. | - Slow, controlled addition of NaBH₄ is critical to ensure the starting material fully reacts.[1] |
Step 3: Dehydration to this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete dehydration- Formation of side products due to harsh acidic conditions. | - Ensure sufficient heating (reflux) after the addition of concentrated acid to drive the dehydration to completion.[1] - Monitor the reaction by TLC to avoid prolonged exposure to strong acid which may cause degradation. |
| Product is difficult to purify | - Presence of unreacted intermediate or side products. | - The final product should be purified by column chromatography on silica gel to separate it from any remaining starting material or by-products.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant improvement in the synthesis of this compound?
A1: The most notable improvement is the optimization of the three-step synthesis starting from 1,8-dichloroanthraquinone, which has increased the overall yield from a previously reported 4.6% to 41%.[1] This was achieved by refining the reaction conditions for each step, particularly extending the reaction time for the initial iodination.[1]
Q2: Why is the purification of the intermediate, 1,8-diiodoanthraquinone, so important?
A2: Sufficient purification of 1,8-diiodoanthraquinone, typically by recrystallization from chlorobenzene, is critical for the success of the subsequent reduction step.[1] Impurities can interfere with the reduction reaction, leading to lower yields and the formation of unwanted by-products.
Q3: What is the role of the copper catalyst in the iodination step?
A3: A copper(I) catalyst is utilized in the iodination of 1,8-dichloroanthraquinone.[2] This is a copper-catalyzed nucleophilic aromatic substitution (SNAr) type reaction, where the copper facilitates the displacement of the chloro groups with iodide.
Q4: Can other reducing agents be used instead of sodium borohydride?
A4: While sodium borohydride is the documented reducing agent in the improved synthesis,[1] other reducing agents capable of reducing quinones to hydroquinones or anthrones could potentially be employed. However, reaction conditions would need to be optimized accordingly.
Q5: How can I monitor the progress of the reactions?
A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of all three steps of the synthesis.[1][2] By comparing the TLC profile of the reaction mixture to that of the starting material and the expected product, you can determine when the reaction is complete.
Quantitative Data Summary
The following table summarizes the key quantitative differences between the original and the improved synthesis methods for this compound.
| Parameter | Original Procedure (Lovell and Joule, 1997) | Improved Procedure (Goichi et al., 2005) |
| Starting Material | 1,8-Dichloroanthraquinone | 1,8-Dichloroanthraquinone |
| Step 1: Iodination Yield | Not explicitly stated, but contributed to a low overall yield. | 56% |
| Step 2: Reduction & Dehydration Yield | Not explicitly stated, but contributed to a low overall yield. | 89% (of the intermediate anthrone) |
| Overall Yield | 4.6% | 41% |
Detailed Experimental Protocol (Improved Synthesis)
This protocol is based on the improved synthesis of this compound reported by Goichi et al.[1]
Step 1: Synthesis of 1,8-Diiodoanthraquinone
-
A mixture of 1,8-dichloroanthraquinone (25.0 g, 90.2 mmol), copper powder (2.01 g, 31.5 mmol), and sodium iodide (50.0 g, 334 mmol) in nitrobenzene (110 mL) is heated under reflux for 43 hours.
-
The solvent is removed by steam distillation, and the water is decanted.
-
The solid residue is dissolved in a minimum amount of boiling chlorobenzene (approximately 1.0 L).
-
Insoluble materials are removed by hot filtration.
-
The filtrate is allowed to stand for 3 days, and the resulting brown crystals of 1,8-diiodoanthraquinone are collected by filtration.
Step 2: Synthesis of 1,8-Diiodo-9-anthrone
-
To a stirred suspension of 1,8-diiodoanthraquinone in a suitable solvent, sodium borohydride is added portion-wise. Note: The specific amounts and solvent for this intermediate step to the anthrone are not detailed in the provided search results, but the subsequent step starts from the anthrone.
Step 3: Synthesis of this compound
-
To a stirred suspension of 1,8-diiodo-9-anthrone (2.00 g, 4.48 mmol) in n-propanol (90 mL), sodium borohydride (0.847 g, 22.4 mmol) is added in small portions over 30 minutes.
-
The mixture is stirred for an additional hour at room temperature, during which it should become a clear orange solution.
-
Concentrated hydrochloric acid (12 mL) is added, and the mixture is refluxed for 1 hour.
-
The formed solid is collected by filtration, washed with water (100 mL), and air-dried.
-
The crude product is purified by chromatography on silica gel (hexane-CH₂Cl₂ 5:1) to yield this compound as a yellow solid.
Visualizations
Caption: Workflow for the improved synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 1,8-Diiodoanthracene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,8-diiodoanthracene via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of spots on TLC plate. | Inappropriate solvent system (eluent is too polar or not polar enough). | Test a range of solvent systems with varying polarities. A good starting point for non-polar compounds like this compound is a mixture of hexane and dichloromethane.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. |
| Product is not eluting from the column. | Eluent is not polar enough. Compound may have degraded on the silica gel.[2] Strong adsorption to the stationary phase. | Gradually increase the polarity of the eluent. For a hexane/dichloromethane system, increase the proportion of dichloromethane. To check for degradation, spot the crude material on a TLC plate, let it sit for a while, and then develop it to see if new spots appear. If degradation is suspected, consider using deactivated silica gel or an alternative stationary phase like alumina.[2] |
| Product elutes with impurities. | Poor column packing. Overloading the column with crude material. Inappropriate solvent system leading to poor separation. | Ensure the column is packed uniformly without any air bubbles or cracks. Use an appropriate amount of silica gel relative to the crude material (a general guideline is a 30:1 to 100:1 ratio of silica to crude product by weight). Optimize the solvent system using TLC to ensure good separation between the product and impurities. A less polar starting eluent may improve separation. |
| The collected fractions are very dilute. | The elution band has broadened significantly. | This can happen if the compound is sparingly soluble in the eluent. Try to find a solvent system that dissolves the compound well while still providing good separation.[2] A slightly more polar eluent might help, but this needs to be balanced with achieving good separation. |
| Yellow/brown coloration of the silica gel at the top of the column that does not move. | Formation of insoluble byproducts or baseline impurities. Potential decomposition of some components of the crude mixture on the acidic silica surface. | These are likely highly polar impurities that will not elute with the chosen non-polar solvent system. This is actually a positive sign as it indicates these impurities are being separated from your product. If you suspect product decomposition, consider neutralizing the silica gel with triethylamine before packing the column.[3] |
| Cracking of the silica gel bed. | The heat generated from wetting the silica gel with a polar solvent can cause cracking. | It is recommended to pack the column using a slurry method to dissipate heat.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the column chromatography of this compound?
A1: A non-polar eluent system is recommended. A good starting point is a mixture of hexane and dichloromethane.[1] You should optimize the ratio of these solvents using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of around 0.2-0.4 for this compound.
Q2: What are the common impurities I should expect in my crude this compound?
A2: Common impurities can include unreacted starting materials, mono-iodinated anthracene, and other poly-iodinated isomers.[5] The presence of these will depend on the synthetic route used.
Q3: My crude this compound is a dark, oily solid. Can I still purify it by column chromatography?
A3: Yes. However, the dark color suggests the presence of polymeric or highly colored impurities.[5] You may consider a pre-purification step, such as washing the crude product with a solvent that dissolves the impurities but not your product. Alternatively, you can proceed with column chromatography, but be aware that these colored impurities may remain at the top of the column.
Q4: How can I load my sample onto the column if it is not very soluble in the initial, non-polar eluent?
A4: You can use a technique called "dry loading". Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6][7]
Q5: Is this compound stable on silica gel?
A5: While many organic compounds are stable on silica gel, some halogenated compounds can be sensitive to the acidic nature of standard silica gel and may degrade.[2][3] It is advisable to perform a quick stability test by spotting your compound on a TLC plate and letting it sit for an hour or two before developing to see if any new spots (decomposition products) appear. If you observe degradation, you can use silica gel that has been neutralized with a base like triethylamine.[3]
Experimental Protocol
The following is a general protocol for the purification of crude this compound by flash column chromatography, adapted from procedures for analogous dihalogenated anthracenes.[1]
1. Preparation of the Eluent:
-
Prepare a solvent mixture of hexane and dichloromethane. The optimal ratio should be determined by TLC analysis of the crude mixture. A starting point could be a 9:1 or 4:1 hexane:dichloromethane (v/v) mixture.
2. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a separate beaker, create a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.
5. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified this compound as a solid.
Data Presentation
The following table provides representative data for the purification of a diiodoanthracene derivative. Actual results may vary depending on the purity of the crude material and the specific chromatographic conditions.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Dichloromethane (gradient) |
| Crude Product Mass | 1.0 g |
| Silica Gel Mass | 50 g |
| Typical Rf of this compound | 0.35 (in 4:1 Hexane:DCM) |
| Typical Rf of mono-iodoanthracene | 0.50 (in 4:1 Hexane:DCM) |
| Expected Yield of Pure Product | 70-90% (from crude) |
| Appearance of Pure Product | Yellow solid[5] |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimal Recrystallization of 1,8-Diiodoanthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal recrystallization conditions for 1,8-diiodoanthracene. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound fails to dissolve completely in the hot solvent. | - Insufficient solvent volume.- The chosen solvent has poor solvating power for the compound. | - Add small increments of the hot solvent until the solid dissolves.- If a large volume of solvent is required, consider a different solvent or a solvent mixture. A mixture of hexanes and dichloromethane (5:1) has been reported to be effective. |
| The compound "oils out" instead of forming crystals upon cooling. | - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the solute is lower than the temperature of the solution. | - Reheat the solution to dissolve the oil, then add a small amount of additional solvent.- Allow the solution to cool more slowly. Insulate the flask to prolong the cooling period.- Add a seed crystal to induce crystallization at a higher temperature. |
| No crystals form after the solution has cooled. | - The solution is too dilute.- The solution is supersaturated but requires nucleation. | - Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a small seed crystal of this compound. |
| The recrystallized product has a low yield. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The initial crude material had a very low purity. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Consider a preliminary purification step, such as column chromatography, before recrystallization if the starting material is highly impure. |
| The crystals are colored or appear impure. | - Insoluble impurities were not removed.- Colored impurities are soluble in the recrystallization solvent. | - Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available literature, a solvent mixture of hexanes and dichloromethane in a 5:1 ratio has been successfully used for the single-crystal growth of this compound. As a general starting point for polycyclic aromatic hydrocarbons, other non-polar to moderately polar solvents and their mixtures can also be explored. Toluene and benzene are often good solvents for aromatic compounds.[1]
Q2: How can I determine the appropriate ratio of solvents in a mixed solvent system?
A2: To determine the optimal ratio for a mixed solvent system, dissolve the crude this compound in a minimum amount of the "good" solvent (in which it is more soluble, e.g., dichloromethane) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is less soluble, e.g., hexanes) until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: My this compound seems to be insoluble in most common solvents. What should I do?
A3: this compound, being a large, non-polar molecule, is expected to have low solubility in polar solvents like ethanol or water.[1] Focus on non-polar aromatic solvents (toluene, xylene) or halogenated solvents (dichloromethane, chloroform). Solubility will be significantly higher at elevated temperatures. Gentle heating is crucial.
Q4: Is it necessary to perform a hot filtration?
A4: A hot filtration is recommended if you observe any insoluble particulate matter in the hot solution of your crude this compound. This step is crucial for removing insoluble impurities and ensuring the purity of the final crystals.
Q5: How can I improve the purity of my recrystallized this compound?
A5: To enhance purity, ensure that the cooling process is slow to allow for the formation of well-ordered crystals, which are less likely to trap impurities. If impurities persist, a second recrystallization may be necessary. For highly impure samples, purification by column chromatography prior to recrystallization is an effective strategy.
Experimental Protocol: Recrystallization of this compound
This protocol details the methodology for the purification of this compound using a mixed solvent system of hexanes and dichloromethane.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Hexanes
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water or sand bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane to just cover the solid. Gently heat the mixture while stirring to facilitate dissolution.
-
Solvent Addition: While heating, slowly add hexanes to the solution. Continue adding hexanes until a slight cloudiness (turbidity) persists, indicating that the solution is saturated.
-
Clarification: Add a few drops of dichloromethane to the hot solution until the turbidity just disappears, resulting in a clear, saturated solution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.
-
Crystal Growth: Allow the flask to stand undisturbed for several hours or overnight to allow for maximum crystal formation.
-
Isolation of Crystals: Cool the flask in an ice bath for 15-30 minutes to further decrease the solubility of the product. Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.
Logical Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
minimizing by-products in the iodination of 1,8-dichloroanthraquinone
Welcome to the technical support center for the iodination of 1,8-dichloroanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-products and optimizing this challenging electrophilic aromatic substitution.
Troubleshooting Guide
This guide addresses common issues encountered during the iodination of 1,8-dichloroanthraquinone, a deactivated aromatic system. The advice is based on established methods for the iodination of other deactivated arenes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion to Product | 1. Insufficiently activated iodinating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. For NIS-based methods, increase the concentration or strength of the acid catalyst (e.g., move from concentrated H₂SO₄ to oleum). For I₂-based methods, ensure the correct stoichiometry of the oxidizing agent (e.g., periodic acid, iodic acid). 2. Gradually and cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction closely by TLC or HPLC. 3. Extend the reaction time. Some iodinations of deactivated systems can take up to 24 hours or longer. |
| Formation of Multiple Products (Isomers) | 1. The reaction conditions are not selective enough, leading to iodination at different positions on the anthraquinone core. 2. Over-iodination leading to di- or poly-iodinated species. | 1. Adjust the solvent and acid catalyst. For instance, using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) has been reported to produce isomeric mixtures in similar systems. A stronger acid might improve regioselectivity. 2. Reduce the equivalents of the iodinating agent. Use a stoichiometry closer to 1:1 for mono-iodination. Consider a slower, dropwise addition of the iodinating reagent to the substrate solution. |
| Product Degradation or Tar Formation | 1. Reaction temperature is too high. 2. The acidic conditions are too harsh, leading to side reactions like sulfonation or decomposition. | 1. Lower the reaction temperature. Consider starting the reaction at 0 °C and allowing it to slowly warm to room temperature. 2. Use the minimum amount of strong acid necessary to catalyze the reaction. If using oleum, consider a lower percentage of SO₃. |
| Difficulty in Product Isolation and Purification | 1. The product and by-products (isomers) have very similar polarities, making chromatographic separation challenging. 2. The product is insoluble in common recrystallization solvents. | 1. Employ advanced chromatographic techniques. Consider using a different stationary phase or a gradient elution method in column chromatography. Toluene/DCM mixtures may help differentiate between isomers. 2. Screen a wide range of solvents or solvent mixtures for recrystallization. Hot filtration may be necessary to remove insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is the iodination of 1,8-dichloroanthraquinone so difficult?
A1: The anthraquinone core is an electron-deficient system due to the two electron-withdrawing carbonyl groups. The two chlorine atoms further deactivate the aromatic rings, making electrophilic substitution, such as iodination, challenging. A highly reactive electrophilic iodine species is required to overcome this deactivation.
Q2: What are the most promising iodinating systems for this substrate?
A2: Based on literature for other deactivated aromatic compounds, two main systems are recommended as starting points:
-
N-Iodosuccinimide (NIS) in a strong acid: Using NIS in concentrated sulfuric acid, oleum, or trifluoromethanesulfonic acid can generate a potent electrophilic iodine species.[1]
-
Iodine with a strong oxidizing agent: A combination of molecular iodine (I₂) with an oxidizing agent like periodic acid (H₅IO₆) or iodic acid (HIO₃) in concentrated sulfuric acid can effectively iodinate deactivated rings.[2]
Q3: What are the likely by-products in this reaction?
A3: The primary by-products are expected to be:
-
Regioisomers: Iodination at other positions on the anthraquinone nucleus. The directing effects of the chloro and carbonyl groups will influence the substitution pattern.
-
Di-iodinated products: If an excess of the iodinating agent is used or the reaction is not carefully controlled, substitution on both aromatic rings can occur.
-
Unreacted starting material: Due to the low reactivity of the substrate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and toluene) to separate the starting material, the desired product, and potential by-products. Staining with a visualizing agent like p-anisaldehyde can help differentiate spots. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.
Q5: What is a recommended work-up procedure?
A5: After the reaction is complete, the mixture is typically poured carefully onto crushed ice. This will precipitate the crude organic product. Any excess iodine can be quenched by adding a solution of sodium thiosulfate or sodium sulfite until the color disappears. The solid precipitate can then be collected by filtration, washed with water, and dried.
Experimental Protocols
Disclaimer: These are generalized protocols based on methods for other deactivated aromatic compounds and should be considered as starting points. Optimization of stoichiometry, temperature, and reaction time for 1,8-dichloroanthraquinone is necessary.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Sulfuric Acid
This protocol is adapted from methods used for the iodination of various deactivated aromatic compounds.[1]
Materials:
-
1,8-Dichloroanthraquinone
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Deionized Water
-
Sodium Thiosulfate Solution (10% w/v)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 1,8-dichloroanthraquinone in a minimal amount of an inert solvent like DCM or directly in the sulfuric acid if solubility allows.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add 10-20 equivalents of concentrated sulfuric acid.
-
In a separate container, dissolve 1.0-1.2 equivalents of NIS in concentrated sulfuric acid.
-
Add the NIS solution dropwise to the cooled solution of 1,8-dichloroanthraquinone over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice.
-
Stir the resulting slurry until the ice has melted. If a purple color (from iodine) is present, add 10% sodium thiosulfate solution dropwise until the color disappears.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Iodination using Iodine and Periodic Acid
This protocol is based on the well-established method for iodinating deactivated systems using an in-situ generated electrophile.[2]
Materials:
-
1,8-Dichloroanthraquinone
-
Iodine (I₂)
-
Periodic Acid Dihydrate (H₅IO₆)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Sulfite Solution (10% w/v)
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 1.0 equivalent of 1,8-dichloroanthraquinone, 0.4 equivalents of iodine (I₂), and 0.2 equivalents of periodic acid dihydrate.
-
Add a solvent mixture of glacial acetic acid and water (e.g., in a 5:1 ratio).
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 equivalents).
-
Heat the mixture to 65-70 °C with stirring. The purple color of iodine should disappear as the reaction progresses (typically within 1-3 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute it with a significant volume of deionized water to precipitate the product.
-
Collect the solid by vacuum filtration and wash it with water.
-
If necessary, wash the solid with a 10% sodium sulfite solution to remove any residual iodine, followed by another water wash.
-
Dry the crude product.
-
Purify by recrystallization from a suitable solvent (e.g., acetone, toluene) or by column chromatography.
Visualizations
Caption: General experimental workflow for the iodination of 1,8-dichloroanthraquinone.
Caption: Troubleshooting decision tree for iodination of 1,8-dichloroanthraquinone.
References
Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling of 1,8-Diiodoanthracene
Welcome to the Technical Support Center for optimizing palladium-catalyzed Suzuki coupling reactions of 1,8-diiodoanthracene. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and streamline the optimization process for this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The primary challenges arise from the significant steric hindrance around the 1 and 8 positions of the anthracene core. This steric bulk can impede both the oxidative addition of the palladium catalyst and the subsequent reductive elimination step in the catalytic cycle, leading to sluggish or incomplete reactions. Additionally, the rigid nature and poor solubility of the polycyclic aromatic hydrocarbon (PAH) backbone can present significant experimental hurdles.[1]
Q2: I am observing very low or no conversion of my this compound starting material. What are the likely causes?
A2: Low or no conversion is a common issue and can be attributed to several factors:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.
-
Poor Solubility: this compound and its derivatives are often poorly soluble in common Suzuki coupling solvents, limiting their availability to react.[1]
-
Suboptimal Ligand: The chosen phosphine or N-heterocyclic carbene (NHC) ligand may not be suitable for overcoming the steric hindrance of the substrate.
-
Inappropriate Base: The base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.
Q3: How can I control the selectivity between mono- and di-arylated products?
A3: Achieving selective mono- or di-substitution is a key challenge with di-halogenated substrates.[2] The following strategies can be employed:
-
Stoichiometry: To favor mono-arylation, use a near-stoichiometric amount of the boronic acid (e.g., 1.1-1.2 equivalents). For di-arylation, a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents) is typically required.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. Pushing the reaction to completion with longer times and higher temperatures will favor the di-substituted product.
-
Catalyst System: The choice of a bulky ligand can sometimes enhance selectivity for mono-arylation.
Q4: I am observing a significant amount of dehalogenation (hydrodeiodination) byproduct. How can I minimize this?
A4: Dehalogenation is a common side reaction where the iodo group is replaced by a hydrogen atom. This is often caused by the presence of a palladium-hydride (Pd-H) species. To minimize this:
-
Choice of Base and Solvent: Avoid bases and solvents that can act as hydride sources. For instance, some amine bases or alcohol solvents can contribute to the formation of Pd-H species. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred.
-
Optimize Reaction Kinetics: A slow transmetalation step can allow more time for side reactions. Using a more active catalyst system or a more reactive boronic acid derivative can sometimes outcompete the dehalogenation pathway.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low Yield of Desired Product
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst. Consider using a more robust, pre-formed catalyst like a palladacycle or a G3/G4 Buchwald-type precatalyst. Ensure rigorous exclusion of oxygen, which can deactivate the catalyst. |
| Poor Substrate Solubility | Screen alternative high-boiling point solvents such as DMF, dioxane, or toluene.[1] An increase in reaction temperature may improve solubility. For particularly insoluble substrates, consider using a solvent mixture (e.g., toluene/water/ethanol). |
| Inefficient Ligand | For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than less bulky ligands like PPh₃.[2] A ligand screening is highly recommended. |
| Inappropriate Base | Switch to a stronger or more soluble base. For instance, if K₂CO₃ is ineffective, consider using K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area. |
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
| Observation | Recommended Action |
| Excess Di-substituted Product | Reduce the equivalents of boronic acid to 1.1-1.2. Lower the reaction temperature and shorten the reaction time, carefully monitoring the reaction progress by TLC or LC-MS. |
| Incomplete Di-substitution | Increase the equivalents of boronic acid to 2.2-2.5. Increase the reaction temperature and prolong the reaction time. |
| Mixture of Mono- and Di-substituted Products | If separation is difficult, consider a stepwise approach: perform the mono-arylation, purify the intermediate, and then subject it to a second Suzuki coupling with the same or a different boronic acid. |
Data Presentation: Catalyst Loading Optimization
While specific data for this compound is scarce in the literature, the following tables, based on analogous sterically hindered or di-halogenated systems, provide a starting point for optimization.
Table 1: Catalyst System Screening for Mono-arylation of 9,10-Dibromoanthracene (Analogous System)
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Conversion (%) | Mono/Di Selectivity |
| 1 | Pd(OAc)₂ (2) | None | K₂CO₃ | THF/H₂O | Low | Poor |
| 2 | Pd(PPh₃)₄ (5) | None | K₂CO₃ | THF/H₂O | Moderate | Poor |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | High | Improved |
| 4 | Palladacycle IA (0.5) | None | K₂CO₃ | THF/H₂O | 100 | 90:10[3] |
This data is adapted from a study on 9,10-dibromoanthracene and illustrates the importance of the catalyst system on conversion and selectivity.[3]
Table 2: Representative Conditions for Suzuki Coupling of 1,8-Dihaloaromatics
| Substrate | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1,8-Dichloroanthracene | Pd-PEPPSI-iPr | 3 | K₃PO₄ | Dioxane | 100 | 52-77 |
| 1,8-Dibromonaphthalene | Pd(PPh₃)₄ | 5 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-85 |
| 1,8-Diiodonaphthalene | PdCl₂(dppf) | 3 | K₂CO₃ | DMF | 90 | 80-92 |
This table provides starting points for catalyst loading based on successful couplings of similar 1,8-disubstituted aromatic systems.
Experimental Protocols
The following are general protocols that should be optimized for your specific boronic acid and desired product (mono- or di-substituted).
Protocol 1: General Procedure for Mono-Arylation
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Di-Arylation
This protocol is similar to the mono-arylation procedure, with the primary modification being the stoichiometry of the boronic acid.
-
Follow steps 1-3 of the mono-arylation protocol, but use 2.2-2.5 equivalents of the boronic acid .
-
Proceed with steps 4-8 as described for the mono-arylation. The reaction time may need to be extended to ensure complete conversion to the di-substituted product.[2]
Mandatory Visualizations
Catalytic Cycle and Troubleshooting Logic
Caption: Troubleshooting common issues in the Suzuki catalytic cycle.
Experimental Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing palladium catalyst loading.
References
Technical Support Center: Synthesis of Asymmetrically 1,8-Disubstituted Anthracenes
Welcome to the technical support center for the synthesis of asymmetrically 1,8-disubstituted anthracenes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of these challenging synthetic targets.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of asymmetrically 1,8-disubstituted anthracenes?
The synthesis of asymmetrically 1,8-disubstituted anthracenes presents several key challenges, primarily revolving around achieving regioselectivity. The 1 and 8 positions of the anthracene core are sterically hindered, making direct substitution difficult.[1][2] Common hurdles include:
-
Low Regioselectivity: Many electrophilic substitution reactions on the anthracene nucleus favor substitution at the 9 and 10 positions. Directing substitution to the 1 and 8 positions, especially in an unsymmetrical fashion, requires carefully chosen synthetic strategies.[3][4]
-
Steric Hindrance: The close proximity of the 1 and 8 positions creates significant steric strain, which can impede the introduction of bulky substituents and influence the reactivity of the molecule.[1]
-
Isomer Separation: Synthetic methods often yield a mixture of isomers (e.g., 1,5-, 1,8-, and other disubstitution patterns), which can be challenging to separate due to their similar physical properties.[3][4]
-
Side Reactions: Undesired side reactions, such as polysubstitution or the formation of homocoupling products in cross-coupling reactions, can reduce the yield of the target compound.[3][5]
Q2: Which synthetic strategies are most effective for accessing 1,8-disubstituted anthracenes?
Several synthetic routes have proven effective for the synthesis of 1,8-disubstituted anthracenes. The choice of method often depends on the desired substituents. Common strategies include:
-
Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings are widely used to introduce aryl and alkynyl groups, respectively, at the 1 and 8 positions, starting from a 1,8-dihaloanthracene precursor.[6][7][8]
-
Reduction of Anthraquinones: Starting from commercially available 1,8-disubstituted anthraquinones allows for the introduction of substituents before the formation of the anthracene core. The subsequent reduction of the anthraquinone is a crucial step.[6][8][9]
-
Friedel-Crafts Acylation: While challenging to control, Friedel-Crafts acylation can be directed to the 1 and 8 positions under specific conditions, often leading to a mixture of isomers.[3][4]
Q3: How can I improve the regioselectivity of substitution at the 1 and 8 positions?
Improving regioselectivity is a critical aspect of these syntheses. Strategies include:
-
Use of Directing Groups: Installing a directing group on the anthracene core can influence the position of subsequent substitutions.
-
Stepwise Synthesis: A stepwise approach, where the 1 and 8 positions are functionalized sequentially, allows for the introduction of different substituents. This often involves protection/deprotection steps.
-
Starting with a Pre-functionalized Core: Utilizing a starting material that already possesses the desired 1,8-substitution pattern, such as 1,8-dichloroanthraquinone, is a highly effective strategy.[6][8][9]
Q4: What are the best methods for purifying 1,8-disubstituted anthracene isomers?
The separation of 1,8-disubstituted isomers from other regioisomers often requires a combination of chromatographic techniques. Column chromatography using silica gel is a standard method. In some cases, recrystallization can be effective for isolating the desired isomer, particularly if there are significant differences in solubility and crystal packing between the isomers. High-performance liquid chromatography (HPLC) may be necessary for separating isomers with very similar polarities.
Troubleshooting Guides
Suzuki-Miyaura Coupling for 1,8-Diarylanthracenes
Problem: Low or no yield of the desired 1,8-diarylanthracene.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | For chloro-substituted anthracenes, Pd(PPh₃)₄ can be inefficient.[6][7] Use a more active catalyst system, such as Pd-PEPPSI-iPr.[6][7] Consider using Buchwald ligands for challenging couplings. |
| Poor Solubility of Starting Materials | Anthracene derivatives can have poor solubility.[10] Use a high-boiling point solvent like toluene or DMF.[10] Functionalizing the anthracene core with solubilizing groups (e.g., long alkyl chains) can also help.[10] |
| Decomposition of Boronic Acid | Boronic acids can be unstable, leading to homocoupling side products.[11] Use fresh, high-purity boronic acids. Consider slow addition of the boronic acid to the reaction mixture. |
| Incorrect Base | The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, or CsF.[5] |
Problem: Significant formation of homocoupling byproducts (biphenyl from boronic acid).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[11] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. |
| Pd(II) Precatalyst Issues | If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can be accompanied by boronic acid homocoupling.[5][11] Consider using a Pd(0) catalyst like Pd(PPh₃)₄ directly or newer generation precatalysts that form the active species more cleanly.[5] |
Friedel-Crafts Acylation of Anthracene
Problem: Poor regioselectivity, with the major product not being the 1,8-diacetylanthracene.
| Possible Cause | Suggested Solution |
| Solvent Effects | The choice of solvent has a significant impact on the regioselectivity of Friedel-Crafts acylation of anthracene.[3] Using ethylene chloride as a solvent tends to favor the formation of 1-acetylanthracene, which can be a precursor to the 1,8-disubstituted product upon further acylation.[4] |
| Reaction Temperature | Higher temperatures can lead to isomerization and the formation of thermodynamically more stable isomers.[3] Run the reaction at a moderate temperature to favor the kinetically controlled product. |
Problem: Formation of polysubstituted byproducts.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | An excess of the acylating agent will promote di- and poly-acylation.[3] Use a 1:1 or slightly higher molar ratio of the acylating agent to anthracene for mono-acylation, and carefully control the stoichiometry for di-acylation. |
| Reaction Time and Temperature | Prolonged reaction times and high temperatures can lead to further substitution.[3] Monitor the reaction progress by TLC and quench the reaction once the desired product is formed. |
Reduction of 1,8-Disubstituted Anthraquinones
Problem: Incomplete reduction or formation of undesired side products.
| Possible Cause | Suggested Solution |
| Ineffective Reducing Agent | The choice of reducing agent is critical and can depend on the substituents present on the anthraquinone core. A well-known reductive system is Zn/NH₃ followed by HCl.[6][8] Other methods include sodium borohydride in an alkaline medium, which has been shown to be effective for some substituted anthraquinones.[6] |
| Reaction Conditions | The temperature and reaction time can influence the outcome of the reduction. Optimize these parameters for your specific substrate. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 1,8-Dichloroanthracene
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
1,8-Dichloroanthracene
-
Arylboronic acid (2.2 equivalents)
-
Pd-PEPPSI-iPr catalyst (e.g., 5 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
-
Procedure:
-
To a dried Schlenk flask, add 1,8-dichloroanthracene, the arylboronic acid, the Pd-PEPPSI-iPr catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Reduction of 1,8-Dichloroanthraquinone
-
Materials:
-
1,8-Dichloroanthraquinone
-
Zinc dust
-
Ammonia solution
-
Hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, suspend 1,8-dichloroanthraquinone in a mixture of ammonia solution and water.
-
Add zinc dust portion-wise to the stirred suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove excess zinc.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield 1,8-dichloroanthracene.
-
Data Presentation
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 1,8-Dichloroanthracene with Arylboronic Acids [6][7]
| Catalyst | Yield of 1,8-Diarylanthracene |
| Pd(PPh₃)₄ | Inefficient |
| Pd-PEPPSI-iPr | 52-77% |
Visualizations
Caption: A typical experimental workflow for the synthesis of asymmetrically 1,8-diarylanthracenes.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling reactions.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 9. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: TLC Monitoring of 1,8-Diiodoanthraquinone Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reduction of 1,8-diiodoanthraquinone using Thin-Layer Chromatography (TLC).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the TLC monitoring of the reduction of 1,8-diiodoanthraquinone.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate under UV light. | - The concentration of the spotted sample is too low. - The compounds are not UV-active. - The reaction has not been initiated. | - Concentrate the reaction aliquot before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications. - Use a visualization stain such as potassium permanganate or p-anisaldehyde. - Confirm that the reducing agent has been added and is active. |
| The spots are streaking or elongated. | - The sample is too concentrated. - The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds). - The chosen solvent system is not optimal. | - Dilute the sample before spotting. - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Experiment with different solvent systems to find one that provides sharp, well-defined spots. |
| The starting material and product spots have very similar Rf values. | - The polarity difference between the starting material and the product is minimal in the chosen solvent system. | - Try a different solvent system with a different polarity. A less polar solvent system may increase the separation. - Consider using a different stationary phase, such as alumina TLC plates. - A co-spot (spotting the reaction mixture on top of the starting material spot) can help to resolve two spots that are very close. |
| Multiple unexpected spots appear on the TLC plate. | - The reaction is producing side products. - The starting material is impure. - The sample has degraded on the silica plate. | - Analyze the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation. - Check the purity of the starting 1,8-diiodoanthraquinone by TLC before starting the reaction. - Run a 2D TLC to check for sample degradation on the plate. |
| The reaction appears to be stalled (no change in the TLC profile over time). | - The reducing agent has been consumed or is inactive. - The reaction temperature is too low. - The solvent is not appropriate for the reaction. | - Add a fresh portion of the reducing agent. - Gradually increase the reaction temperature while monitoring by TLC. - Ensure the chosen solvent is suitable for the specific reducing agent being used. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected change in polarity during the reduction of 1,8-diiodoanthraquinone?
A1: The reduction of a quinone to an anthrone or a hydroquinone generally leads to an increase in polarity. The carbonyl groups of the anthraquinone are converted to hydroxyl groups, which are more polar. Therefore, the product(s) of the reduction are expected to have a lower Rf value than the starting 1,8-diiodoanthraquinone.
Q2: What is a good starting solvent system for the TLC analysis of this reaction?
A2: A good starting point for developing a TLC solvent system for anthraquinones is a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone. For example, a mixture of hexane:ethyl acetate (in a ratio of 8:2 or 7:3 v/v) is often a reasonable starting point. The polarity can then be adjusted to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate if they are not visible under UV light?
A3: Anthraquinones are typically UV-active due to their conjugated system. However, if visualization is poor, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for visualizing organic compounds. Staining is a destructive method, so if you need to recover your sample, UV visualization is preferred.
Q4: How do I prepare a sample from the reaction mixture for TLC analysis?
A4: To prepare a sample for TLC, withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube or a pipette. Dilute this aliquot with a volatile solvent (like dichloromethane or ethyl acetate) in a small vial to an appropriate concentration. Then, use a capillary spotter to apply a small spot of this diluted solution to the baseline of the TLC plate.
Q5: What are the potential products of the reduction of 1,8-diiodoanthraquinone?
A5: The reduction of 1,8-diiodoanthraquinone can yield several products depending on the reducing agent and reaction conditions. The most common products are 1,8-diiodoanthrone (reduction of one carbonyl to a methylene group) and 1,8-diiodo-9,10-dihydroanthracene-9,10-diol (reduction of both carbonyls to hydroxyl groups).
III. Data Presentation
The following table provides estimated Rf values for 1,8-diiodoanthraquinone and its potential reduction products. Please note that these are approximate values, and the actual Rf values will depend on the specific TLC plate, solvent system, and experimental conditions.
| Compound | Structure | Expected Polarity | Estimated Rf Value (Hexane:Ethyl Acetate 7:3) |
| 1,8-Diiodoanthraquinone (Starting Material) | [Image of 1,8-diiodoanthraquinone structure] | Least Polar | ~ 0.6 - 0.7 |
| 1,8-Diiodoanthrone (Intermediate/Product) | [Image of 1,8-diiodoanthrone structure] | More Polar | ~ 0.4 - 0.5 |
| 1,8-Diiodo-9,10-dihydroanthracene-9,10-diol (Product) | [Image of 1,8-diiodo-9,10-dihydroanthracene-9,10-diol structure] | Most Polar | ~ 0.1 - 0.2 |
IV. Experimental Protocols
A. General Protocol for TLC Monitoring
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15-20 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Using a capillary spotter, apply small spots of your starting material (as a reference), the reaction mixture, and a co-spot (reaction mixture spotted over the starting material) onto the baseline.
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization.
-
Analyze the Results: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the spots in the reaction mixture lane to the starting material reference to monitor the progress of the reaction.
B. Protocol for the Reduction of 1,8-Dichloroanthraquinone with Tin(II) Chloride
Disclaimer: This protocol is for the reduction of 1,8-dichloroanthraquinone, a close structural analog of 1,8-diiodoanthraquinone. The reaction conditions may need to be optimized for the diiodo- compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-dichloroanthraquinone (1.0 eq).
-
Add Reagents: Add glacial acetic acid and a solution of tin(II) chloride (SnCl2) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral.
-
Purification: The crude product, 1,8-dichloro-9(10H)-anthracenone, can be further purified by recrystallization or column chromatography.
V. Visualization
Experimental Workflow for TLC Monitoring
overcoming solubility issues with 1,8-diiodoanthracene in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 1,8-diiodoanthracene, particularly concerning its limited solubility in common coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My this compound is not dissolving in the reaction solvent. What can I do?
Answer: The poor solubility of polycyclic aromatic hydrocarbons (PAHs) like this compound is a common challenge due to strong π-π stacking interactions.[1][2] Here are several strategies to improve dissolution:
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Solvent Selection: Switch to a higher-boiling point, more effective solvent. Aromatic solvents like toluene, chlorobenzene, or dioxane are often more effective than ethers like THF for dissolving PAHs.[3] High-polarity aprotic solvents such as DMF and NMP can also be effective.
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Temperature Increase: Gently heating the solvent with the this compound (before adding temperature-sensitive reagents like catalysts and bases) can significantly improve solubility. Many coupling reactions are run at elevated temperatures (80-140 °C), which will help maintain solubility throughout the reaction.[3][4]
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Co-Solvent Systems: The use of a co-solvent can disrupt the crystal lattice of the solute more effectively. For Suzuki reactions, a mixture of an organic solvent (like toluene or dioxane) with water is common, which also helps dissolve the inorganic base.[4]
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Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
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High-Dilution Conditions: While not always ideal for reaction kinetics, running the reaction at a lower concentration can help keep the substrate in solution.
Question: My coupling reaction (e.g., Suzuki, Sonogashira) has a low yield or has stalled, and I suspect solubility is the cause. How can I troubleshoot this?
Answer: If you observe starting material crashing out of the solution or the reaction fails to proceed, solubility is a likely culprit. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield coupling reactions.
The steric hindrance at the 1 and 8 positions of the anthracene core is a significant challenge, requiring carefully selected catalysts and ligands in addition to ensuring solubility.[4] For sterically demanding substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often yield superior results.[4]
Question: I am attempting a double coupling on this compound but am only getting the mono-coupled product. What should I change?
Answer: Selectively achieving double coupling over mono-coupling requires forcing conditions due to increased steric hindrance after the first substitution.
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Stoichiometry: Ensure you are using a sufficient excess of the coupling partner (e.g., 2.2-3.0 equivalents of boronic acid for a Suzuki reaction).[5]
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Reaction Time and Temperature: A longer reaction time and higher temperature are often necessary to drive the second coupling to completion.
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Catalyst Loading: Increasing the catalyst loading (e.g., from 1-3 mol% to 5 mol%) can help overcome the higher activation energy of the second coupling step.
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Ligand Choice: The choice of ligand is critical. A bulky ligand that promotes reductive elimination is essential for sterically congested products.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: While solubility is substrate- and temperature-dependent, a good starting point for screening solvents includes high-boiling aromatic solvents and polar aprotic solvents.
| Solvent | Boiling Point (°C) | General Suitability | Notes |
| Toluene | 111 °C | Good | Common in Suzuki and Sonogashira reactions.[3] |
| 1,4-Dioxane | 101 °C | Good | Often used with water as a co-solvent in Suzuki reactions.[4][6] |
| Chlorobenzene | 132 °C | Very Good | Higher boiling point can significantly aid solubility.[3] |
| N,N-Dimethylformamide (DMF) | 153 °C | Good | Can be effective but may complicate workup. |
| N-Methyl-2-pyrrolidone (NMP) | 202 °C | Very Good | High boiling point is excellent for solubility but requires high reaction temperatures. |
| Tetrahydrofuran (THF) | 66 °C | Moderate | Generally less effective for large PAHs compared to aromatic solvents. |
Note: This data is generalized. It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.
Q2: How does steric hindrance at the 1,8-positions affect coupling reactions?
A2: The iodine atoms at the 1 and 8 peri-positions on the anthracene core are sterically congested.[4] This hinders the approach of the palladium catalyst, slowing the crucial oxidative addition step in the catalytic cycle.[7] Consequently, these reactions often require more robust catalysts (e.g., those with bulky, electron-rich ligands) and more forcing conditions (higher temperatures, longer reaction times) compared to less hindered aryl iodides.[4][8]
Q3: Can you provide a starting point protocol for a Suzuki-Miyaura coupling with this compound?
A3: Yes. This is a generalized protocol for a double Suzuki coupling, which should be optimized for your specific boronic acid.
Caption: General experimental workflow for a double Suzuki coupling.
Detailed Protocol:
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Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired boronic acid (2.2-2.5 equiv), a base (e.g., K₃PO₄ or Cs₂CO₃, 3.0-4.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 2-5 mol%).[5][8]
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Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a 5:1 to 10:1 mixture of toluene and water) via syringe.[4] Ensure the mixture is well-stirred to promote dissolution, heating gently if necessary before proceeding.
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Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[4]
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Q4: What are the key considerations for Sonogashira and Buchwald-Hartwig reactions with this substrate?
A4: The core challenges of solubility and steric hindrance remain.
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Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides.[9]
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Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is used with a copper(I) co-catalyst (e.g., CuI).[9][10] Copper-free conditions have also been developed.[6]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent.[7]
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Conditions: The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical.[10]
-
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling amines with aryl halides.[11]
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Catalyst System: Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are essential for coupling sterically hindered substrates.[12]
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Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are commonly used.[13]
-
Caption: Key coupling reactions for functionalizing this compound.
References
- 1. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
preventing deiodination side reactions in 1,8-diiodoanthracene couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deiodination side reactions during palladium-catalyzed cross-coupling of 1,8-diiodoanthracene.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem in this compound couplings?
A1: Deiodination, a specific type of hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where an iodine atom on the this compound is replaced by a hydrogen atom.[1] This leads to the formation of mono-iodoanthracene or anthracene byproducts, which reduces the yield of the desired mono- or di-substituted product and complicates purification. Given the steric hindrance at the 1 and 8 (peri) positions of the anthracene core, the desired coupling reaction can be slow, making the competing deiodination pathway more significant.[2][3]
Q2: What are the primary causes of deiodination in these coupling reactions?
A2: Deiodination is primarily caused by factors that lead to the formation of palladium-hydride (Pd-H) species. This intermediate can transfer a hydride to the anthracene substrate, leading to the cleavage of the C-I bond and its replacement with a C-H bond. Sources of hydrides in the reaction mixture can include solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[1] Additionally, high reaction temperatures can increase the rate of deiodination.[1] The weak C-I bond is also susceptible to radical dissociation, especially at elevated temperatures.[4]
Q3: Which coupling reactions involving this compound are most prone to deiodination?
A3: Deiodination can be a significant side reaction in all major palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] The specific susceptibility can depend on the reaction conditions, but generally, any condition that slows down the desired catalytic cycle relative to the formation and reaction of Pd-H species will increase the likelihood of deiodination.
Q4: How can I detect and quantify deiodination in my reaction?
A4: Deiodination can be identified by analyzing the crude reaction mixture using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The deiodinated byproducts (mono-iodoanthracene and anthracene) will have different retention times/factors and mass-to-charge ratios compared to the starting material and the desired product. For quantification, GC or LC with an internal standard can be used to determine the relative amounts of the desired product and the deiodinated side products.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with this compound.
Issue 1: Significant Deiodination Observed
If you are observing a high percentage of deiodinated byproducts, consider the following adjustments, starting with the least disruptive changes to your protocol.
| Troubleshooting Step | Recommendation | Rationale |
| 1. Lower Reaction Temperature | Decrease the reaction temperature in 5-10 °C increments. | Higher temperatures can accelerate the rate of deiodination more than the desired coupling.[1] Finding the minimum temperature for efficient coupling is crucial. |
| 2. Change the Base | Switch from strong, potentially hydride-donating bases (e.g., alkoxides in protic solvents) to weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. | Inorganic bases are less likely to act as a source of hydrides that lead to the formation of Pd-H species.[1] |
| 3. Modify the Solvent | If using a protic solvent (e.g., alcohols) or a solvent that can be a hydride source (e.g., DMF), switch to an aprotic solvent such as toluene, dioxane, or THF. | Aprotic, non-polar solvents minimize the presence of hydride donors in the reaction mixture.[1] |
| 4. Optimize the Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can accelerate the rate of reductive elimination to form the desired product, which outcompetes the deiodination pathway.[2] For sterically hindered substrates, these ligands are often essential. |
| 5. Use Fresh, High-Purity Reagents | Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. | Trace water or other impurities can contribute to the formation of Pd-H species. |
Issue 2: Low or No Conversion to the Desired Product
Low reactivity can be a consequence of the steric hindrance of this compound.
| Troubleshooting Step | Recommendation | Rationale |
| 1. Check Catalyst and Ligand Activity | Use a fresh, active palladium catalyst and ensure the correct palladium-to-ligand ratio. | Pd(0) catalysts can be air-sensitive. For sterically demanding substrates, specific pre-catalysts or in-situ generated catalysts with bulky ligands are often necessary to overcome the steric barrier.[2][3] |
| 2. Increase Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). | For challenging couplings, a higher catalyst concentration may be required to achieve a reasonable reaction rate. |
| 3. Screen Different Ligands | Test a panel of bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands). | The ligand plays a critical role in stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps, especially for sterically hindered substrates.[5] |
| 4. Ensure Inert Atmosphere | Thoroughly degas all solvents and ensure the reaction is set up and run under a strict inert atmosphere (Argon or Nitrogen). | Oxygen can deactivate the Pd(0) catalyst. |
Experimental Protocols (Representative)
The following are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling (Mono-arylation)
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0-3.0 equiv)
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Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
Procedure:
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To a flame-dried Schlenk flask, add this compound, arylboronic acid, base, and palladium catalyst.
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Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Sonogashira Coupling (Mono-alkynylation)
Materials:
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This compound (1.0 equiv)
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Terminal alkyne (1.1 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
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Copper(I) iodide (CuI, 1 mol%)
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Amine base/solvent (e.g., Triethylamine or Diisopropylamine)
Procedure:
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In a Schlenk flask under an inert atmosphere, dissolve this compound in the amine solvent.
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Add the terminal alkyne, followed by CuI and the palladium catalyst.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
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Monitor the reaction by TLC.
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Once the starting material is consumed, remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.[6][7]
Buchwald-Hartwig Amination (Mono-amination)
Materials:
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This compound (1.0 equiv)
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Amine (1.2 equiv)
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Palladium pre-catalyst (e.g., a G3 XPhos palladacycle, 2 mol%)
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Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv)
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Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, add the palladium pre-catalyst, base, and this compound to a Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube, remove it from the glovebox, and heat to 90-110 °C with stirring.
-
Monitor the reaction's progress by LC-MS or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.
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Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizations
Caption: Troubleshooting workflow for reducing deiodination.
Caption: Competing pathways in this compound couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Large-Scale Synthesis and Purification of Diiodoanthracene Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis and purification of diiodoanthracene derivatives.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of diiodoanthracene derivatives, with a focus on 9,10-diiodoanthracene and the more challenging 1,9- and 1,8-isomers.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Diiodoanthracene | Incomplete reaction. | - Increase reaction time or temperature, monitoring for side product formation. - Ensure the purity of starting materials and reagents. - Verify the stoichiometry of the reagents.[1] |
| Decomposition of the product. | - Avoid excessively high temperatures. - If the product is sensitive, work under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Formation of Significant Side Products (e.g., mono-iodinated anthracene) | Incorrect stoichiometry of the iodinating agent. | - Ensure at least two equivalents of the iodinating agent are used per equivalent of anthracene for di-substitution.[1] |
| Non-optimal reaction temperature. | - Adjust the temperature. Lower temperatures may increase selectivity but decrease the reaction rate.[1] | |
| Low Conversion in Multi-Step Syntheses (e.g., for 1,9-diiodoanthracene) | Insufficient reaction time or temperature in the initial iodination of the precursor (e.g., anthraquinone). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Gradually increase the temperature, ensuring it does not exceed the decomposition point of reactants or products.[2] |
| Inadequate mixing in heterogeneous reactions. | - Use a mechanical stirrer for uniform and efficient mixing.[2] | |
| Incomplete Reduction of Diiodoanthraquinone to Diiodoanthracene | Insufficient amount of reducing agent. | - Ensure a sufficient molar excess of the reducing agent (e.g., sodium borohydride) is used.[2] |
| Non-optimal reaction conditions. | - Maintain the pH and temperature of the reaction medium as specified in the protocol.[2] | |
| Difficulty in Purifying the Product by Recrystallization | Inappropriate solvent choice. | - Test a range of solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.[1] |
| Presence of highly soluble impurities. | - Consider a pre-purification step, such as washing the crude product with a solvent that dissolves the impurities but not the product.[1] | |
| Product is a Dark, Oily Solid Instead of a Crystalline Powder | Presence of colored impurities or residual solvent. | - Wash the crude product with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. - Ensure the product is thoroughly dried in a vacuum oven before recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to synthesize 1,9-diiodoanthracene directly?
A1: The electron density in the anthracene ring is highest at the 9 and 10 positions. Electrophilic aromatic substitution reactions, such as iodination, preferentially occur at these sites to form a more stable intermediate. To achieve substitution at the 1 and 9 positions, a multi-step synthesis involving protecting or directing groups is typically necessary, making the process more complex for large-scale production.[1][2]
Q2: What are the most common impurities in the synthesis of 9,10-diiodoanthracene?
A2: Common impurities include unreacted anthracene, mono-iodinated anthracene (9-iodoanthracene), and residual catalyst or solvent. Over-iodinated products are less common with iodine.[1]
Q3: What is the most effective method for purifying crude 9,10-diiodoanthracene on a large scale?
A3: Recrystallization is the most common and effective method for large-scale purification. Suitable solvents include toluene, xylene, or dichlorobenzene. For higher purity, column chromatography with silica gel can be used, although it may be less practical for very large quantities.[1]
Q4: How can I monitor the progress of the iodination reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane. The disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value) indicate the reaction's progress.[1]
Q5: What analytical techniques are used to characterize the final diiodoanthracene product?
A5: The structure and purity of diiodoanthracene derivatives can be confirmed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight.[2]
-
Melting Point Analysis: To assess the purity of the compound.[2]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 9,10-Diiodoanthracene
This protocol describes the direct iodination of anthracene.
Materials:
-
Anthracene
-
Iodine
-
Periodic Acid
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Saturated Sodium Thiosulfate Solution
-
Toluene
Procedure:
-
In a large, multi-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend anthracene in glacial acetic acid.
-
In a separate beaker, dissolve iodine and periodic acid in glacial acetic acid.
-
Slowly add the iodine/periodic acid solution to the anthracene suspension over 30 minutes with vigorous stirring.
-
Carefully add concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 118°C) and maintain for 4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water until the filtrate is neutral.
-
To remove excess iodine, wash the solid with a saturated aqueous solution of sodium thiosulfate until the purple color is no longer observed.
-
Wash the final product with water and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Purify the crude 9,10-diiodoanthracene by recrystallization from hot toluene.[1]
Protocol 2: Multi-Step Synthesis of 1,9-Diiodoanthracene
This protocol involves the iodination of a di-substituted anthracene precursor followed by a reduction step.[2]
Step 1: Synthesis of 1,9-Diiodoanthraquinone
-
To a stirred suspension of a suitable precursor like 1,9-dichloroanthraquinone in a high-boiling solvent (e.g., nitrobenzene), add a source of iodide (e.g., sodium iodide) and a catalyst (e.g., copper(I) iodide).
-
Heat the mixture to a high temperature (e.g., 180-210°C) for an extended period (e.g., 24-48 hours), monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a sodium thiosulfate solution to quench any remaining iodine.
-
Isolate the crude product by filtration and wash it with water and ethanol.
-
Purify the crude 1,9-diiodoanthraquinone by column chromatography on silica gel.
Step 2: Synthesis of 1,9-Diiodoanthracene
-
Suspend the purified 1,9-diiodoanthraquinone in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
-
Add a reducing agent, such as sodium borohydride, portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is completely consumed (as monitored by TLC).
-
Carefully add an acid (e.g., hydrochloric acid) to quench the excess reducing agent and facilitate the dehydration of the intermediate diol.
-
Isolate the crude 1,9-diiodoanthracene by filtration, wash with water, and dry.
-
Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane).
Quantitative Data Summary
The following tables provide representative data for the synthesis of diiodoanthracene derivatives.
Table 1: Representative Reaction Parameters for Iodination [2]
| Starting Material | Iodinating Agent | Catalyst | Solvent | Temperature (°C) |
| 1,9-Dichloroanthraquinone | Sodium Iodide | Copper(I) Iodide | Nitrobenzene | 180-210 |
Table 2: Purification of 9,10-Diiodoanthracene by Recrystallization
| Solvent | Purity Achieved |
| Toluene | High |
| Xylene | High |
| Dichlorobenzene | High |
Visualizations
Caption: Experimental workflow for the synthesis of 9,10-diiodoanthracene.
Caption: General purification workflow by recrystallization.
Caption: Multi-step synthesis workflow for 1,9-diiodoanthracene.
References
Validation & Comparative
Reactivity Showdown: 1,8-Diiodoanthracene vs. 1,8-Dibromoanthracene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of polycyclic aromatic hydrocarbons, 1,8-dihaloanthracenes are pivotal building blocks for the construction of complex molecular architectures, including advanced materials and pharmaceutical intermediates. This guide provides an objective, data-supported comparison of the reactivity of 1,8-diiodoanthracene and 1,8-dibromoanthracene, focusing on their performance in palladium-catalyzed cross-coupling reactions.
The fundamental difference in reactivity between this compound and 1,8-dibromoanthracene is rooted in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step of many cross-coupling reactions: oxidative addition to the palladium catalyst. The lower bond energy of the C-I bond facilitates an easier and faster oxidative addition, rendering this compound the more reactive coupling partner.
This increased reactivity often translates to milder reaction conditions, such as lower temperatures and reduced catalyst loadings, and can lead to higher yields and shorter reaction times compared to its dibromo counterpart.
Quantitative Data Comparison
While a direct head-to-head comparative study for 1,8-disubstituted anthracenes is not extensively documented, the differential reactivity is well-established for other dihaloaromatics. A pertinent example is the sequential Sonogashira coupling of 9-bromo-10-iodoanthracene, which clearly demonstrates the preferential reaction at the C-I bond under milder conditions before reaction at the C-Br bond, which requires more forcing conditions.[1] This serves as a strong proxy for the expected reactivity difference between this compound and 1,8-dibromoanthracene.
| Parameter | This compound | 1,8-Dibromoanthracene | Reference/Comment |
| Relative Reactivity | Higher | Lower | Based on C-X bond strength. |
| C-X Bond Energy | ~213-240 kJ/mol | ~276-285 kJ/mol | [2][3] |
| Typical Reaction Temp. | Lower (e.g., 55°C for Sonogashira) | Higher (e.g., 80°C for Sonogashira) | [1] |
| Catalyst Loading | Typically lower | May require higher loading | [1] |
| Reaction Times | Generally shorter | Generally longer | Inferred from higher reactivity. |
| Selectivity in Sequential | High selectivity for mono-coupling | Good selectivity for mono-coupling | Higher reactivity of C-I allows for easier selective mono-functionalization. |
| Substrate Scope | Broader, including less reactive coupling partners | More limited, may require activated coupling partners | Higher reactivity allows for a wider range of reaction partners. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Sonogashira coupling reactions. Note the adjustments in reaction conditions that are typically required when comparing the iodo- and bromo-substrates.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 1,8-diaryl-anthracene derivatives.
Materials:
-
1,8-Dihaloanthracene (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 4:1 mixture of Dioxane/Water)
Procedure:
-
To an oven-dried Schlenk flask, add the 1,8-dihaloanthracene, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring. For This compound , a starting temperature of 80-90°C is recommended. For 1,8-dibromoanthracene , a higher temperature of 90-110°C may be necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Objective: To synthesize 1,8-dialkynyl-anthracene derivatives.
Materials:
-
1,8-Dihaloanthracene (1.0 equiv)
-
Terminal alkyne (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the 1,8-dihaloanthracene, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture. For This compound , the reaction can often proceed at or slightly above room temperature to 55°C . For 1,8-dibromoanthracene , heating to 60-80°C is typically required.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Reactivity Differences
The following diagrams illustrate the key factors influencing the reactivity of this compound and 1,8-dibromoanthracene in a typical palladium-catalyzed cross-coupling reaction.
Caption: Factors influencing the relative reactivity of 1,8-dihaloanthracenes.
Caption: The key difference in the catalytic cycle: the oxidative addition step.
References
A Comparative Guide to the Synthetic Accessibility of Diiodoanthracene Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount. Anthracene, a versatile polycyclic aromatic hydrocarbon, serves as a foundational structure for a wide array of functional materials and therapeutic agents. The introduction of iodine atoms to the anthracene core significantly influences its electronic properties and reactivity, making diiodoanthracene isomers valuable synthons for cross-coupling reactions. This guide provides a comparative analysis of the synthetic accessibility of 1,8-diiodoanthracene versus other common isomers, supported by experimental data and detailed protocols to aid in the selection of the most suitable isomer for a given application.
The ease of synthesis, and thus the accessibility, of a specific diiodoanthracene isomer is dictated by the directing effects of the anthracene nucleus in electrophilic substitution reactions and the availability of suitably substituted precursors. Direct iodination of anthracene tends to be non-selective, often yielding the 9,10-isomer or mixtures of products. Therefore, more controlled, multi-step strategies are frequently employed for other isomers, typically involving the synthesis of a substituted anthraquinone or anthracene precursor, followed by the introduction of iodine atoms.
Comparison of Synthetic Accessibility
The synthetic accessibility of key diiodoanthracene isomers is summarized in the table below, providing a quantitative basis for comparison. The routes generally rely on the availability of the corresponding dichloro-, dinitro-, or diaminoanthracene precursors.
| Isomer | Starting Material | Typical Synthetic Route | Overall Yield | Key Challenges |
| This compound | 1,8-Dichloroanthraquinone | 1. Reduction to anthrone2. Halogen exchange (Finkelstein reaction)3. Aromatization | ~41% | Multi-step synthesis with moderate overall yield. |
| 1,5-Diiodoanthracene | 1,5-Diaminoanthraquinone | 1. Reduction to 1,5-diaminoanthracene2. Diazotization (Sandmeyer reaction) | Moderate | Requires multi-step synthesis from a less common precursor. |
| 9,10-Diiodoanthracene | Anthracene | Direct iodination | Variable | Potential for over-iodination and formation of side products; purification can be challenging. |
| 1,9-Diiodoanthracene | 1,9-Dichloroanthraquinone | 1. Halogen exchange to 1,9-diiodoanthraquinone2. Reduction | Moderate | Multi-step synthesis requiring a specific precursor. |
Experimental Protocols
Synthesis of this compound from 1,8-Dichloroanthraquinone
This three-step procedure provides a reliable route to this compound with a good overall yield.
Step 1: Synthesis of 1,8-Diiodo-9-anthrone
A detailed procedure for a related halogen exchange on an anthraquinone precursor is as follows: To a stirred suspension of 1,8-dichloroanthraquinone in a suitable solvent (e.g., nitrobenzene), add a source of iodide (e.g., sodium iodide) and a catalyst (e.g., copper(I) iodide). The mixture is heated to a high temperature (e.g., 180-210 °C) for an extended period (e.g., 24-48 hours). Reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into a sodium thiosulfate solution to quench any remaining iodine. The crude product is isolated by filtration and purified by column chromatography.
Step 2: Reduction of 1,8-Diiodo-9-anthrone
To a stirred suspension of the 1,8-diiodo-9-anthrone in n-propanol, sodium borohydride is added in small portions over 30 minutes. The mixture is stirred for an additional hour at room temperature.
Step 3: Aromatization to this compound
Concentrated hydrochloric acid is added to the reaction mixture, which is then refluxed for one hour. The resulting solid is collected by filtration, washed with water, and air-dried. The crude product is purified by silica gel chromatography (hexane-CH2Cl2) to yield this compound as a yellow solid.
Synthesis of 9,10-Diiodoanthracene by Direct Iodination
This method offers a more direct route but requires careful control to achieve a good yield of the desired product.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, anthracene is suspended in a mixture of glacial acetic acid and water. A solution of iodine and periodic acid in glacial acetic acid is prepared separately.
Procedure: The iodine/periodic acid solution is slowly added to the anthracene suspension over 30 minutes with vigorous stirring. Concentrated sulfuric acid is then carefully added. The mixture is heated to reflux (approximately 118 °C) and maintained for 4 hours, with the reaction progress monitored by TLC.
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated solid is collected by vacuum filtration and washed with water until the filtrate is neutral. To remove excess iodine, the solid is washed with a saturated aqueous solution of sodium thiosulfate. The final product is washed with water and cold ethanol, then dried. Purification is achieved by recrystallization from hot toluene.
Visualization of Synthetic Pathways and Logic
The following diagrams illustrate the general synthetic workflows and a decision-making process for selecting a diiodoanthracene isomer based on synthetic accessibility.
Caption: General synthetic pathways to diiodoanthracene isomers.
Caption: Decision tree for selecting a synthetic approach.
A Comparative Spectroscopic Analysis of 1,8-Diiodoanthracene and 1,9-Diiodoanthracene
A guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of two diiodoanthracene isomers.
The substitution pattern of functional groups on a core molecular scaffold can profoundly influence its physicochemical and photophysical properties. In the realm of polycyclic aromatic hydrocarbons, anthracene and its derivatives are of significant interest for applications in materials science and drug development.[1][2] The introduction of heavy atoms like iodine can further modulate these properties. This guide provides a comparative overview of the spectroscopic data for 1,8-diiodoanthracene and the predicted data for its lesser-studied isomer, 1,9-diiodoanthracene. A notable challenge in this comparison is the limited availability of experimental data for 1,9-diiodoanthracene in public scientific literature, which suggests it may be a more synthetically challenging isomer to access.[3]
Physicochemical Properties
A key distinguishing physical property between the two isomers is the melting point.
| Property | This compound | 1,9-Diiodoanthracene |
| Molecular Formula | C₁₄H₈I₂ | C₁₄H₈I₂ |
| Molecular Weight | 430.02 g/mol | 430.02 g/mol |
| Appearance | Yellow solid | Not available |
| Melting Point | 190-191 °C[3] | Not available |
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for the two isomers.
¹H NMR Spectroscopy
The proton NMR spectra are expected to show distinct differences in chemical shifts and coupling patterns due to the different symmetry and electronic environments of the protons in the two isomers.
Table 1: ¹H NMR Data (Predicted for 1,9-diiodoanthracene)
| This compound | 1,9-Diiodoanthracene (Predicted in CDCl₃) [4] |
| Position | Chemical Shift (δ, ppm) |
| Data not readily available in summarized format | H-2, H-8 |
| H-3, H-7 | |
| H-4, H-6 | |
| H-5 | |
| H-10 |
¹³C NMR Spectroscopy
The carbon NMR spectra will reflect the number of unique carbon environments in each molecule. Due to its higher symmetry, this compound is expected to have fewer signals than the less symmetric 1,9-isomer. The carbon atoms directly bonded to iodine are expected to show a significant upfield shift due to the heavy atom effect.[4]
Table 2: ¹³C NMR Data (Predicted for 1,9-diiodoanthracene)
| This compound | 1,9-Diiodoanthracene (Predicted in CDCl₃) [4] |
| Position | Chemical Shift (δ, ppm) |
| Data not readily available in summarized format | C-1, C-9 |
| C-2, C-8 | |
| C-3, C-7 | |
| C-4, C-6 | |
| C-4a, C-10a | |
| C-5 | |
| C-8a, C-9a | |
| C-10 |
UV-Vis Spectroscopy
The electronic absorption spectra of anthracene derivatives are characterized by fine vibrational structure. The position of the absorption maxima (λmax) is sensitive to the substitution pattern, which affects the extent of the π-conjugated system.
Table 3: UV-Visible Absorption Data (Predicted for 1,9-diiodoanthracene)
| This compound | 1,9-Diiodoanthracene (Predicted) [1] |
| Solvent | λmax (nm) |
| Data not readily available in summarized format | Hexane |
| Dichloromethane | |
| Acetonitrile |
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compounds. The molecular ion peak ([M]⁺) for both isomers would be observed at m/z 430.02. The fragmentation pattern can provide clues about the stability of the molecule and the positions of the substituents.
Table 4: Mass Spectrometry Data (Predicted for 1,9-diiodoanthracene)
| This compound | 1,9-Diiodoanthracene (Predicted) [1] |
| Technique | [M]⁺ (Observed) |
| Data not readily available in summarized format | ESI-MS, HRMS (EI) |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures applicable to the characterization of diiodoanthracene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon nuclei.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[4]
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Typically, 16 to 64 scans are sufficient. A relaxation delay of 1-2 seconds is generally adequate.[4]
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A relaxation delay of 2-5 seconds is used.[4]
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[4]
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Objective: To determine the electronic absorption properties of the molecule.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.[1]
-
Procedure:
-
Prepare a stock solution of the diiodoanthracene isomer of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., hexane, dichloromethane, or acetonitrile).[1]
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).[1]
-
Use a quartz cuvette with a 1 cm path length.[1]
-
Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.[1]
-
Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[1]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]
-
Instrumentation: A mass spectrometer (e.g., Electrospray Ionization-Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) with an Electron Ionization (EI) source).[1]
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.[1]
-
Introduce the sample into the mass spectrometer.
-
For EI-HRMS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique provides a precise mass measurement for elemental composition determination.[1]
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.[1]
-
Visualizing the Characterization Workflow
The following diagram illustrates the general experimental workflow for the synthesis and spectroscopic characterization of a diiodoanthracene isomer.
Caption: General workflow for the synthesis and spectroscopic characterization of diiodoanthracene isomers.
References
A Comparative Guide to Organic Field-Effect Transistors: Pentacene vs. Anthracene-Based Precursors
For researchers, scientists, and professionals in drug development, the selection of high-performance organic semiconductors is critical for advancing flexible electronics and sensing applications. This guide provides an objective comparison of Organic Field-Effect Transistors (OFETs) fabricated from the well-established material, pentacene, versus those derived from anthracene-based precursors, specifically focusing on a solution-processable derivative to highlight differences in performance and processing.
While pentacene has long been a benchmark for high-performance p-type organic semiconductors, typically requiring vacuum deposition, research into solution-processable materials derived from precursors like 1,8-diiodoanthracene is driven by the promise of low-cost, large-area fabrication techniques such as printing. This comparison aims to shed light on the performance trade-offs and processing advantages of these two classes of materials.
Performance Data at a Glance
The following table summarizes key performance metrics for OFETs based on pentacene and a representative solution-processed anthracene derivative, 2,6-bis(4-decylphenyl)anthracene (DDPAnt). It is important to note that the performance of OFETs can vary significantly based on the specific derivative, fabrication conditions, and device architecture.
| Performance Metric | Pentacene-based OFETs | Anthracene Derivative (DDPAnt)-based OFETs |
| Hole Mobility (μ) | Up to 3.0 cm²/Vs (vacuum-deposited) | 7.6 x 10⁻³ cm²/Vs (solution-processed)[1] |
| On/Off Current Ratio | > 10⁵ | 10⁵[1] |
| Threshold Voltage (Vth) | Typically between -10V and -30V | Low (specific value not reported) |
| Processing Method | Primarily vacuum deposition | Solution-based (spin-coating, drop casting)[1] |
| Stability | Sensitive to air and moisture | Generally more stable in air than pentacene[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the fabrication and characterization of the OFETs discussed.
Fabrication of Pentacene-based OFETs (Bottom-Gate, Top-Contact)
-
Substrate Preparation: A heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried with nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition.
-
Pentacene Deposition: A thin film of pentacene (typically 30-50 nm) is deposited onto the treated SiO₂ surface by thermal evaporation under high vacuum (e.g., < 10⁻⁶ Torr). The substrate temperature is often maintained at an elevated temperature (e.g., 70°C) to promote the growth of larger crystalline grains.
-
Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 40-50 nm thick) are then deposited on top of the pentacene layer through a shadow mask by thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
Fabrication of Solution-Processed Anthracene Derivative (DDPAnt)-based OFETs (Bottom-Gate, Bottom-Contact)
-
Substrate and Electrode Fabrication: A heavily doped silicon wafer with a SiO₂ dielectric layer is used. Gold source and drain electrodes with an adhesion layer (e.g., titanium) are pre-patterned on the SiO₂ surface using standard photolithography and lift-off processes.
-
Substrate Cleaning and Surface Treatment: The pre-patterned substrate is cleaned using a standard solvent cleaning procedure. The surface is then treated with a SAM, such as OTS, to promote ordered molecular packing of the organic semiconductor.
-
Semiconductor Deposition: A solution of the anthracene derivative (e.g., DDPAnt in a suitable organic solvent like chloroform or toluene) is prepared. The solution is then deposited onto the substrate using spin-coating or drop-casting to form a thin film.
-
Annealing: The device is typically annealed at a specific temperature (e.g., 100-150°C) in a nitrogen atmosphere to remove residual solvent and improve the crystallinity of the organic semiconductor film.
Characterization
The electrical characteristics of the fabricated OFETs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or in vacuum) using a semiconductor parameter analyzer. The key parameters—charge carrier mobility, on/off ratio, and threshold voltage—are extracted from the transfer and output characteristics of the device.
Visualizing the Comparison
To better understand the relationship between the precursor materials and the final device performance, the following diagrams illustrate the fabrication workflow and a logical comparison.
References
A Comparative Guide to the Cross-Coupling Reactivity of Iodo- vs. Bromo-Substituted Anthracenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-coupling reactivity of iodo-substituted and bromo-substituted anthracenes, supported by experimental data. Understanding the nuances of their reactivity is crucial for designing efficient synthetic routes to novel anthracene derivatives for applications in materials science and drug discovery.
The fundamental principle governing the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions is the carbon-halogen (C-X) bond dissociation energy. The C-I bond is weaker than the C-Br bond, making iodo-substituted anthracenes generally more reactive. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.[1]
Quantitative Data Summary: Reactivity in Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions involving iodo- and bromo-substituted anthracenes. While direct head-to-head comparisons under identical conditions are limited in the literature, the data provides valuable insights into the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling
| Anthracene Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 9-Bromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 9,10-Dibromoanthracene | Arylboronic acid | Palladacycle (0.5) | K₂CO₃ | THF/H₂O | 60 | 12 | >90 (mono-arylated) |
| 1,9-Diiodoanthracene | Arylboronic acid | Pd(PPh₃)₄ (5) / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~70-80 (di-arylated) |
Data for iodo-anthracene is based on typical conditions for sterically hindered diiodoaromatics, as specific comparative data is scarce.
Table 2: Sonogashira Coupling
| Anthracene Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 9-Bromoanthracene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 6 | ~90 |
| 9,10-Dibromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1.0) | None | Cs₂CO₃ | 2-MeTHF | RT | 48 | ~95 (di-alkynylated) |
| 9-Iodoanthracene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (4-10) | DIPA/Et₃N | THF/Toluene | RT-50 | 2-6 | >90 |
Iodo-anthracenes are expected to react under milder conditions (e.g., room temperature) and with shorter reaction times compared to their bromo counterparts in Sonogashira couplings.[2]
Table 3: Stille Coupling
| Anthracene Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 9-Bromoanthracene | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 110 | 24 | ~80-90 |
| 1,2-Dibromoanthracene | Organostannane | Pd(PPh₃)₄ (5) | AsPh₃ | Toluene | 110 | 16 | (variable) |
| Iodo-anthracene | Organostannane | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or P(furyl)₃ | Toluene or THF | 50-100 | 1-16 | >90 |
Iodo-anthracenes generally exhibit higher reactivity in Stille couplings, allowing for lower reaction temperatures and shorter reaction times compared to bromo-anthracenes.
Experimental Protocols
1. Suzuki-Miyaura Coupling of 9,10-Dibromoanthracene (Mono-arylation)
-
Materials: 9,10-dibromoanthracene, arylboronic acid (1.2 eq), palladacycle catalyst IA (0.5 mol%), K₂CO₃ (2.0 eq), THF, and water.
-
Procedure:
-
To a reaction vessel, add 9,10-dibromoanthracene (1.0 mmol), the arylboronic acid (1.2 mmol), palladacycle IA (0.5 mol%), and K₂CO₃ (2.0 mmol).
-
Add THF (2.0 mL) and water (2.0 mL).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.[3][4]
-
2. Sonogashira Coupling of 9,10-Dibromoanthracene (Di-alkynylation)
-
Materials: 9,10-dibromoanthracene, terminal alkyne (e.g., phenylacetylene, 3.0 eq), Pd(CH₃CN)₂Cl₂ (0.5 mol% per halide), cataCXium A (1.0 mol% per halide), Cs₂CO₃ (1.0 eq per halide), and 2-methyltetrahydrofuran (2-MeTHF).
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine 9,10-dibromoanthracene (100 mg, 0.30 mmol), phenylacetylene (92 mg, 0.9 mmol), Pd(CH₃CN)₂Cl₂ (0.8 mg, 0.003 mmol), cataCXium A (2.1 mg, 0.006 mmol), and Cs₂CO₃ (193 mg, 0.6 mmol).
-
Add anhydrous, degassed 2-MeTHF.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography using hexane as the eluent to obtain the di-alkynylated product.[5]
-
3. Stille Coupling of a Bromo-Anthracene Derivative
-
Materials: Bromo-anthracene derivative, organostannane (1.1-1.5 eq), Pd(PPh₃)₄ (1-5 mol%), and anhydrous toluene.
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the bromo-anthracene (1.0 eq) in anhydrous toluene.
-
Add the organostannane reagent (1.1-1.5 eq) followed by the Pd(PPh₃)₄ catalyst (1-5 mol%).
-
Degas the solution with a stream of argon for 10-15 minutes.
-
Heat the reaction mixture to reflux (around 110 °C) and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture can be filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
-
Visualizing the Reaction Mechanisms and Workflow
To further clarify the processes involved in these cross-coupling reactions, the following diagrams illustrate the generalized catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The choice between an iodo- or bromo-substituted anthracene for cross-coupling reactions depends on a balance of reactivity, cost, and availability. Experimental evidence and established chemical principles confirm that iodo-anthracenes are more reactive, often leading to higher yields under milder conditions. For challenging couplings, sterically hindered substrates, or when aiming for lower reaction temperatures and shorter times, iodo-anthracenes are the preferred substrates. However, bromo-anthracenes, being more stable and often more cost-effective, remain highly valuable and effective precursors, particularly when reaction conditions are optimized.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of 1,8-Diiodoanthracene and 1,8-Dichloroanthracene for Drug Development Professionals
A detailed guide for researchers and scientists on the structural nuances and experimental considerations of 1,8-diiodoanthracene and its chlorinated analogue, 1,8-dichloroanthracene. This guide provides a comparative analysis of their molecular geometries, crystal packing, and relevant experimental protocols.
This guide presents a comprehensive structural comparison of this compound and 1,8-dichloroanthracene, two halogenated anthracene derivatives of significant interest in the fields of materials science and drug development. The nature of the halogen substituent at the peri-positions of the anthracene core imparts distinct structural and electronic properties to these molecules, influencing their reactivity, intermolecular interactions, and, consequently, their potential applications. Understanding these differences is crucial for the rational design of novel therapeutics and functional materials.
Molecular Structure: A Tale of Two Halogens
The primary difference between this compound and 1,8-dichloroanthracene lies in the size and electronic properties of the iodine and chlorine atoms. These differences manifest in key structural parameters such as bond lengths, bond angles, and the overall planarity of the anthracene scaffold.
Key Structural Parameters
X-ray crystallographic studies have provided precise data on the molecular geometries of both compounds. A summary of the key bond lengths and angles is presented in Table 1. The carbon-iodine bond in this compound is significantly longer than the carbon-chlorine bond in 1,8-dichloroanthracene, a direct consequence of the larger atomic radius of iodine. This increased bond length can influence the steric environment around the peri-positions and affect the molecule's interaction with other chemical entities.
| Parameter | This compound | 1,8-Dichloroanthracene |
| C(1)-Halogen Bond Length | ~2.10 Å | ~1.74 Å |
| C(8)-Halogen Bond Length | ~2.10 Å | ~1.74 Å |
| Average C-C Bond Length (Aromatic) | ~1.40 Å | ~1.39 Å |
| C(2)-C(1)-Halogen Bond Angle | ~120° | ~120° |
| C(7)-C(8)-Halogen Bond Angle | ~120° | ~120° |
Note: The values presented are approximate and are derived from published crystallographic data. Actual values may vary slightly depending on the specific crystal structure determination.
Both molecules exhibit a largely planar anthracene core. However, studies on this compound indicate a near-planar structure, with slight deviations of the carbon and iodine atoms from the mean plane.[1][2] This subtle deviation is a result of the steric strain imposed by the bulky iodine atoms at the peri-positions.
Crystal Packing: A Study in Contrasting Architectures
A striking difference between the two molecules is observed in their solid-state packing arrangements. Crystal structure analysis reveals that this compound adopts a "sandwich-herringbone" arrangement of molecules.[1][2] In contrast, 1,8-dichloroanthracene has been reported to exhibit a "columnar π-stacking" arrangement.[1][2] This divergence in crystal packing is attributed to the different nature of the halogen-halogen and halogen-π interactions, which are critical in directing the self-assembly of the molecules in the solid state. The different packing motifs can have significant implications for the bulk properties of the materials, such as their charge transport characteristics.
Caption: Contrasting crystal packing motifs of the two compounds.
Experimental Protocols
The synthesis and characterization of these molecules are crucial for their application in research and development. Below are representative experimental protocols for their preparation and analysis.
Synthesis of this compound
An improved synthesis of this compound has been reported starting from the more readily available 1,8-dichloroanthraquinone.[3][4] The process involves a three-step procedure:
-
Iodination of 1,8-dichloroanthraquinone: 1,8-dichloroanthraquinone is reacted with sodium iodide in the presence of a copper(I) catalyst in a high-boiling point solvent.
-
Reduction to 4,5-diiodo-9-anthrone: The resulting 1,8-diiodoanthraquinone is then reduced to the corresponding anthrone.
-
Final Reduction to this compound: The anthrone is further reduced to yield the final product.
The overall yield for this improved synthesis is reported to be around 41%.[4]
Synthesis of 1,8-Dichloroanthracene
1,8-Dichloroanthracene can be synthesized from 1,8-dichloroanthraquinone. A common method involves the reduction of the anthraquinone. For instance, reduction using sodium borohydride in an appropriate solvent system can yield the desired 1,8-dichloroanthracene.[5]
Caption: Overview of synthetic routes.
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the anthracene core.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to analyze their fragmentation patterns, confirming their elemental composition.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic properties of the molecules. The absorption spectra of anthracene derivatives are characterized by fine-structured bands in the UV region. The position and intensity of these bands can be influenced by the nature of the halogen substituents.
Conclusion
The structural comparison of this compound and 1,8-dichloroanthracene reveals significant differences in their molecular geometries and solid-state packing, primarily driven by the distinct properties of iodine and chlorine. These structural variations are expected to translate into different chemical reactivities and physical properties, making them suitable for diverse applications. For drug development professionals, the steric and electronic differences between these two scaffolds offer opportunities for fine-tuning molecular interactions with biological targets. For materials scientists, the contrasting crystal packing motifs suggest avenues for controlling the solid-state properties of organic electronic materials. The provided experimental protocols serve as a foundation for the synthesis and characterization of these important building blocks.
References
- 1. 1,5-Dichloroanthracene synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-Dichloroanthracene | C14H8Cl2 | CID 618890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Validating the Structure of 1,8-Disubstituted Anthracene Products: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of synthetic products is a cornerstone of chemical research and drug development. For 1,8-disubstituted anthracenes, a class of compounds with significant potential in materials science and medicinal chemistry, confirming the specific substitution pattern is crucial. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as primary tools for validating the 1,8-substitution pattern, supported by experimental data and protocols. We also offer a comparative look at alternative spectroscopic methods.
Distinguishing Isomers: The Power of Spectroscopic Analysis
The substitution pattern on the anthracene core profoundly influences the molecule's electronic and steric properties, leading to distinct spectroscopic signatures. Differentiating the 1,8-isomer from other disubstituted anthracenes, such as the 1,5-, 2,6-, or 9,10-isomers, is critical and can be reliably achieved through a combination of one- and two-dimensional NMR techniques, complemented by mass spectrometry.
dot
Caption: A typical workflow for the synthesis and structural validation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise substitution pattern of aromatic compounds. A combination of 1D and 2D NMR experiments provides through-bond and through-space correlations, allowing for the unambiguous assignment of all protons and carbons.
Key Diagnostic Features for 1,8-Substitution:
-
¹H NMR: The protons at positions 9 and 10 often appear as distinct singlets. The protons on the substituted rings (H-2, H-3, H-4 and H-5, H-6, H-7) will show complex splitting patterns. Due to the proximity of the substituents at the 1 and 8 positions (peri-interactions), significant steric hindrance can lead to distortions from planarity, which can influence the chemical shifts of nearby protons.
-
¹³C NMR: The number of unique carbon signals will depend on the symmetry of the molecule. For a symmetrically 1,8-disubstituted anthracene (e.g., with identical substituents), a reduced number of signals will be observed compared to an unsymmetrically substituted one.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the same aromatic ring. For a 1,8-disubstituted anthracene, COSY will show correlations between H-2 and H-3, and between H-3 and H-4 on one ring, and similarly for H-5, H-6, and H-7 on the other. The absence of a correlation between the two spin systems confirms the substitution on different rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for confirming the substitution pattern. Long-range correlations (2-3 bonds) between protons and carbons are observed. For a 1,8-disubstituted anthracene, crucial HMBC correlations would be observed from the protons on one ring to the carbons of the central ring and vice-versa. For instance, H-2 and H-7 should show correlations to the quaternary carbons of the central ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. In a 1,8-disubstituted anthracene, a NOESY correlation between the substituent at position 1 and the proton at position 9, and between the substituent at position 8 and the proton at position 10, would be strong evidence for this substitution pattern.
dot
Caption: Logical flow of information from various NMR experiments to determine the final structure.
Comparative NMR Data for 1,8-Disubstituted Anthracenes
| Compound | Substituent | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,8-Dichloroanthracene | -Cl | CDCl₃ | 7.30-7.90 (m, 6H), 8.45 (s, 1H), 9.20 (s, 1H) | 121.9, 125.1, 126.9, 127.3, 128.4, 129.0, 130.6, 131.5, 132.8 |
| 1,8-Dimethylanthracene | -CH₃ | CDCl₃ | 2.85 (s, 6H), 7.20-7.80 (m, 6H), 8.30 (s, 1H), 9.10 (s, 1H) | 24.5, 124.3, 124.8, 125.1, 127.9, 129.8, 130.7, 131.2, 133.4 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and valuable information about its structure through fragmentation patterns.
Key Diagnostic Features:
-
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) provides a highly accurate mass of the molecular ion, which can be used to determine the elemental composition of the product, confirming the successful incorporation of the substituents.
-
Fragmentation Pattern: The way the molecular ion breaks apart can give clues about the substitution pattern. In 1,8-disubstituted anthracenes, fragmentation may involve the loss of substituents or parts of the anthracene core. The fragmentation pattern can be compared with that of other isomers to identify unique fragments that are characteristic of the 1,8-substitution. For example, steric strain due to peri-interactions in 1,8-disubstituted anthracenes might lead to unique fragmentation pathways not observed in other isomers.
Comparative MS Data
| Compound | Ionization | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1,8-Dichloroanthracene | EI | 246.0003 [M]⁺ | 211 [M-Cl]⁺, 176 [M-2Cl]⁺ |
| 1,8-Dinitroanthraquinone | EI | 298.0226 [M]⁺ | 252 [M-NO₂]⁺, 206 [M-2NO₂]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,8-disubstituted anthracene product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals. A spectral width of -2 to 12 ppm is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments. A spectral width of 0 to 200 ppm is standard.
-
-
2D NMR:
-
COSY: Use a standard gradient-selected COSY pulse sequence to establish ¹H-¹H correlations.
-
HSQC: Employ a gradient-selected HSQC experiment to correlate proton and carbon signals for directly bonded atoms.
-
HMBC: Utilize a gradient-selected HMBC experiment to identify long-range ¹H-¹³C correlations (2-3 bonds). This is crucial for connecting different spin systems and confirming the substitution pattern.
-
NOESY: Acquire a 2D NOESY spectrum to identify through-space correlations, which can confirm the proximity of substituents to specific protons on the anthracene core.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane). For solid-state analysis, a direct insertion probe can be used.
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It often provides extensive fragmentation, which is useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically results in less fragmentation and a more prominent molecular ion peak.
-
-
Analysis:
-
Low-Resolution MS: Provides nominal mass information.
-
High-Resolution MS (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition.
-
Comparison with Other Alternatives
While NMR and MS are the primary tools for structure validation, other spectroscopic techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in the solid state. | Unambiguous structure determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. The substitution pattern affects the λmax and the fine structure of the absorption bands. | Sensitive technique, can be used for quantitative analysis. | Does not provide detailed structural connectivity information. Isomers may have very similar spectra. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Quick and easy to perform. | The spectra of different isomers can be very similar, making it difficult to distinguish them based on IR alone. |
Conclusion
The structural validation of 1,8-disubstituted anthracene products relies heavily on a multi-technique spectroscopic approach. While 1D NMR provides initial clues, a full suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) is essential for the unambiguous confirmation of the 1,8-substitution pattern. High-resolution mass spectrometry is indispensable for confirming the elemental composition and can provide complementary structural information through fragmentation analysis. Alternative techniques like X-ray crystallography, UV-Vis, and IR spectroscopy offer additional, valuable data points for a comprehensive characterization of these important molecules. By employing the detailed protocols and understanding the key diagnostic features outlined in this guide, researchers can confidently validate the structures of their 1,8-disubstituted anthracene products.
A Comparative Guide to the Photophysical Properties of Substituted Diiodoanthracenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated photophysical properties of substituted diiodoanthracenes. Due to a scarcity of direct comparative studies on a homologous series of substituted diiodoanthracenes in the existing literature, this document focuses on providing a predictive framework based on established principles of anthracene photophysics. It also offers detailed experimental protocols for researchers to conduct their own comparative analyses.
The introduction of iodine atoms onto the anthracene core is expected to significantly modulate its photophysical behavior due to the heavy-atom effect, which can enhance intersystem crossing and influence fluorescence quantum yields and lifetimes. Further substitution on the diiodoanthracene scaffold offers a pathway to fine-tune these properties for applications in materials science, photocatalysis, and photodynamic therapy.
Predicted Photophysical Properties of Substituted Diiodoanthracenes
The following table summarizes the expected trends in the photophysical properties of 9,10-diiodoanthracene upon introduction of various substituents at other positions on the anthracene ring. These predictions are based on well-established substituent effects on the parent anthracene system.
| Substituent (R) | Predicted Effect on λ_abs (nm) | Predicted Effect on λ_em (nm) | Predicted Effect on Fluorescence Quantum Yield (Φ_F) | Predicted Effect on Fluorescence Lifetime (τ_F) (ns) |
| -H (Unsubstituted) | Baseline | Baseline | Low (due to heavy-atom effect) | Short |
| -CH₃ (Electron-Donating) | Small Red-Shift | Small Red-Shift | Potential Increase | Potential Increase |
| -OCH₃ (Electron-Donating) | Red-Shift | Red-Shift | Potential Increase | Potential Increase |
| -CN (Electron-Withdrawing) | Red-Shift | Larger Red-Shift | Likely Decrease | Likely Decrease |
| -NO₂ (Electron-Withdrawing) | Significant Red-Shift | Significant Red-Shift & Quenching | Very Low | Very Short |
| -Ph (Aryl) | Red-Shift | Red-Shift | Variable | Variable |
Experimental Protocols
Detailed methodologies for the synthesis and photophysical characterization of substituted diiodoanthracenes are provided below.
1. Synthesis of Substituted 9,10-Diiodoanthracenes
The synthesis of substituted 9,10-diiodoanthracenes can be approached through various synthetic routes, often starting from the corresponding substituted anthraquinone. A general two-step procedure is outlined below.
-
Step 1: Reduction of Substituted Anthraquinone to Substituted Anthracene. A common method involves the reduction of the anthraquinone derivative. For example, a mixture of the substituted anthraquinone, hydriodic acid, and red phosphorus can be heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude anthracene derivative can be isolated by filtration and purified by recrystallization or column chromatography.
-
Step 2: Iodination of the Substituted Anthracene. The resulting substituted anthracene can then be diiodinated at the 9 and 10 positions. A typical procedure involves dissolving the anthracene derivative in a suitable solvent (e.g., nitrobenzene) and treating it with iodine in the presence of an oxidizing agent such as nitric acid or periodic acid. The reaction is typically stirred at an elevated temperature. After the reaction is complete, the mixture is cooled, and the product is precipitated, filtered, washed, and purified by recrystallization.
2. Measurement of Photophysical Properties
-
UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. Solutions of the diiodoanthracene derivatives are prepared in spectroscopic grade solvents (e.g., cyclohexane, dichloromethane) in quartz cuvettes with a 1 cm path length. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Steady-State Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The same solutions used for absorption measurements can be used. The excitation wavelength is set to the absorption maximum of the respective compound. The emission is scanned over a wavelength range appropriate to capture the full emission spectrum.
-
Fluorescence Quantum Yield (Φ_F) Determination: The relative quantum yield is determined using a well-characterized standard with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.90).[1] The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid re-absorption effects.[2] The quantum yield is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[2]
-
Fluorescence Lifetime (τ_F) Measurement: Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC). A pulsed laser or LED is used as the excitation source, and the time difference between the excitation pulse and the arrival of the first emitted photon is measured repeatedly. The collected data is used to construct a histogram of photon counts versus time, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the lifetime.[3][4]
Visualizations
Caption: Workflow for the synthesis and photophysical characterization of substituted diiodoanthracenes.
Caption: Jablonski diagram illustrating the effect of substituents on the photophysical pathways of diiodoanthracenes.
References
Assessing the Purity of Synthesized 1,8-Diiodoanthracene by Melting Point Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical step in the synthesis of any chemical compound. For 1,8-diiodoanthracene, a valuable building block in materials science and medicinal chemistry, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and applications. This guide provides a comprehensive comparison of melting point analysis with other common techniques for determining the purity of synthesized this compound, supported by experimental data and detailed protocols.
Melting Point Analysis: A Primary Indicator of Purity
Melting point is a fundamental physical property of a solid crystalline substance. A pure compound typically exhibits a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon makes melting point determination a rapid and accessible method for a preliminary assessment of purity.
However, a sharp melting point is not an absolute guarantee of purity. A eutectic mixture of compounds can also melt over a narrow range. Furthermore, if an impurity has a melting point very close to that of the main compound, its presence may not be easily detectable by this method alone.
Comparative Data for Purity Assessment
To effectively use melting point analysis for purity assessment, it is crucial to compare the observed melting point of the synthesized this compound with its literature value and the melting points of potential impurities.
| Compound | Role | Reported Melting Point (°C) | Expected Impact on Melting Point of this compound |
| This compound | Product | 190-191 or 199-203 | - |
| 1,8-Dichloroanthraquinone | Starting Material | 198-208 | Depression and broadening, but may be difficult to detect due to overlap |
| Anthracene | Potential Byproduct | 216-218 | Depression and broadening |
| 9-Iodoanthracene | Potential Byproduct | 82-83 | Significant depression and broadening |
Note: The literature presents a notable discrepancy in the melting point of this compound. This could be due to different crystalline forms (polymorphism) or variations in experimental conditions. It is advisable to compare results with a certified reference standard if available.
Alternative and Complementary Purity Analysis Methods
While melting point analysis is a valuable tool, it should be used in conjunction with other analytical techniques for a comprehensive assessment of purity.
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for separating components of a mixture. By comparing the retention factor (Rf) of the synthesized product with that of a pure standard, the presence of impurities can be detected. Different polarities of the product and impurities will result in distinct spots on the TLC plate.
-
Column Chromatography: This technique is used for both purification and purity assessment. If the product is subjected to column chromatography and yields a single, well-defined fraction, it is an indication of high purity.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These methods provide detailed structural information and are powerful tools for identifying impurities, even at very low levels.
Experimental Protocols
Protocol for Melting Point Determination of this compound
-
Sample Preparation: Ensure the synthesized this compound is completely dry. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Tube Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Melting Point Apparatus: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Comparison: Compare the observed melting point range with the literature values and the melting points of potential impurities listed in the table above. A broad and depressed melting range suggests the presence of impurities.
Protocol for Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Mark spots for the synthesized sample and a reference standard of pure this compound.
-
Sample Application: Dissolve a small amount of the synthesized product and the reference standard in a suitable solvent (e.g., dichloromethane). Using separate capillary tubes, spot a small amount of each solution onto the designated marks on the origin line.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and dichloromethane). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The presence of multiple spots in the lane of the synthesized product indicates the presence of impurities.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The Rf of the product should match that of the reference standard.
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
Safety Operating Guide
Safe Disposal of 1,8-Diiodoanthracene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 1,8-diiodoanthracene, a compound utilized in the synthesis of advanced organic materials.[1] Adherence to these procedures is vital to mitigate potential environmental hazards and ensure a safe laboratory environment.
Key Safety and Hazard Information
While specific disposal protocols for this compound are not extensively detailed in publicly available literature, the safety data for anthracene and its derivatives indicates that these compounds are often classified as hazardous to the aquatic environment.[2][3] Therefore, this compound should be handled as hazardous waste, with precautions taken to prevent its release into the environment.[2][4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈I₂ | [1] |
| Molecular Weight | 430.02 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 190-191 °C | [1] |
| Hazard Statements | Very toxic to aquatic life with long-lasting effects. | [2] |
| Precautionary Statements | Avoid release to the environment. Collect spillage. Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Protocol for Disposal
The recommended procedure for the disposal of this compound involves segregation, proper labeling, and transfer to a licensed professional waste disposal service. Direct disposal into laboratory drains or general waste is strictly prohibited.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Waste Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, filter paper, contaminated gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, sealable, and in good condition.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard information as required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
Keep the storage area away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
The disposal must be carried out by a licensed and certified hazardous waste contractor.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for the compound.
-
-
Spill Management:
-
In the event of a spill, contain the material to prevent it from entering drains or waterways.[2][4][5]
-
Carefully collect the spilled solid using appropriate tools (e.g., spark-proof scoop) and place it in the designated hazardous waste container.
-
Clean the affected area as per your laboratory's standard operating procedures for hazardous spills.
-
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
